4-Isobutoxyphenylboronic acid
Description
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Properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 4-Isobutoxyphenylboronic Acid from Trimethyl Borate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-isobutoxyphenylboronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The primary focus of this document is the synthesis route commencing from trimethyl borate and an appropriate Grignard reagent. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Introduction
This compound is an important organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 4-isobutoxyphenyl moiety into a diverse range of molecular scaffolds, a common structural motif in biologically active compounds. The synthesis described herein follows a well-established and robust methodology involving the formation of an aryl Grignard reagent, followed by its reaction with trimethyl borate and subsequent hydrolysis to yield the target boronic acid.
Overall Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the Grignard reagent from 4-bromo-isobutylbenzene. The second step is the reaction of this Grignard reagent with trimethyl borate, followed by acidic workup to produce the final product.
Caption: Overall reaction scheme for the synthesis of this compound.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 4-Bromo-isobutylbenzene | C₁₀H₁₃Br | 213.11 | Colorless to pale yellow liquid | -19 | 237 | 1.24 |
| Trimethyl borate | C₃H₉BO₃ | 103.91 | Colorless liquid | -34 | 68-69 | 0.932 |
| This compound | C₁₀H₁₅BO₃ | 194.04 | White solid | 99-104 | Not available | Not available |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 4-bromo-isobutylbenzene, and the target molecule, this compound.
Synthesis of 4-Bromo-isobutylbenzene (Precursor)
The starting material, 4-bromo-isobutylbenzene, can be synthesized via bromination of isobutylbenzene.[1]
Materials:
-
Isobutylbenzene
-
Bromine (Br₂) or another suitable brominating agent
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylbenzene in the chosen solvent.
-
Add the catalyst (e.g., iron filings).
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a sodium bisulfite solution to remove excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-bromo-isobutylbenzene.
Synthesis of this compound
The following protocol is adapted from a known procedure for the synthesis of 4-isobutylphenylboronic acid.
Materials:
-
4-Bromo-isobutylbenzene (28.15 mmol, 6.0 g)
-
Magnesium turnings (28.15 mmol, 0.68 g)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF), 75 mL
-
Trimethyl borate (28.15 mmol, 2.93 g)
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Anhydrous diethyl ether, 50 mL
-
10% aqueous hydrochloric acid (HCl), 100 mL
-
1M aqueous sodium hydroxide (NaOH), 3 x 100 mL
-
Dilute hydrochloric acid
-
Diethyl ether for extraction
-
Hexanes for crystallization
Procedure:
Part 1: Grignard Reagent Formation
-
To a suspension of magnesium turnings (0.68 g) in 50 mL of anhydrous THF under an argon atmosphere, add a crystal of iodine.
-
A solution of 4-bromo-isobutylbenzene (6.0 g) in 25 mL of anhydrous THF is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour.
-
The reaction mixture is then cooled to room temperature.
Part 2: Reaction with Trimethyl Borate and Hydrolysis
-
In a separate flask, a solution of trimethyl borate (2.93 g) in 50 mL of anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.
-
The freshly prepared Grignard reagent is added in portions over 15 minutes to the cold trimethyl borate solution.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 90 minutes.
-
10% aqueous hydrochloric acid (100 mL) is added to the reaction mixture.
Part 3: Work-up and Purification
-
After stirring for 10 minutes, the solution is extracted with diethyl ether (3 x 100 mL).
-
The combined ether extracts are then extracted with 1M sodium hydroxide solution (3 x 100 mL).
-
The aqueous extracts are combined and acidified to pH 2 with dilute hydrochloric acid.
-
The acidified aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined ether extracts are washed once with water (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting white solid is purified by crystallization from an ether/hexanes mixture to afford this compound.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The yield of chemical reactions can be influenced by various factors including the purity of reagents and the precise control of reaction conditions. The table below summarizes the reported and typical yields for the synthesis of arylboronic acids via the Grignard method.
| Product | Starting Material | Method | Reported Yield (%) | Reference |
| This compound | 4-Bromo-isobutylbenzene | Grignard Reaction | 46 | [Bristol-Myers Squibb Co. US5514696] |
| Arylboronic acids (general) | Aryl halides | Grignard Reaction | 50-70 | [WO1999064428A1][2] |
| Phenylboronic acid | Bromobenzene | Grignard Reaction | >60 | [CN1718580A][3] |
| Methylboronic acid | Methylmagnesium bromide | Grignard Reaction | 62-73 | [4] |
Conclusion
The synthesis of this compound from trimethyl borate via a Grignard reagent is a reliable and well-documented procedure. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. Careful attention to anhydrous conditions during the formation and reaction of the Grignard reagent is critical for achieving good yields. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.
References
Spectroscopic Characterization of 4-Isobutoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 4-isobutoxyphenylboronic acid. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields. This document details experimental protocols and summarizes key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.73 | d | 2H | Ar-H (ortho to B(OH)₂) |
| 6.89 | d | 2H | Ar-H (ortho to OCH₂) |
| 3.75 | d | 2H | O-CH₂ -CH |
| 2.05 | m | 1H | CH₂-CH -(CH₃)₂ |
| 1.01 | d | 6H | CH-(CH₃ )₂ |
Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for obtaining the ¹H NMR spectrum of a boronic acid sample is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as boronic acids can undergo dehydration to form boroxines, which can lead to complex and poorly resolved spectra. Running the NMR in d₄-methanol can sometimes provide clearer spectra.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquire the spectrum at room temperature.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~162 | C -O |
| ~137 | C -B |
| ~130 | Ar-C H (ortho to B(OH)₂) |
| ~114 | Ar-C H (ortho to OCH₂) |
| ~75 | O-C H₂ |
| ~29 | C H-(CH₃)₂ |
| ~19 | -C H₃ |
Note: The above data is based on typical chemical shift ranges for similar compounds, as specific experimental data for this compound was not available in the searched literature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in a deuterated solvent.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to ¹H NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (boronic acid, often H-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch (isobutyl group) |
| ~1610, 1580 | Medium-Strong | Aromatic C=C stretch |
| ~1380-1340 | Strong | B-O stretch |
| ~1250 | Strong | Aryl ether C-O stretch |
Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.
Experimental Protocol: Solid-State FT-IR Spectroscopy (Thin Film Method)
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.11870 |
| [M+Na]⁺ | 217.10064 |
| [M-H]⁻ | 193.10414 |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the aromatic system.
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Ethanol | ~225, ~275 |
Note: The absorption maxima are estimated based on data for similar phenylboronic acid derivatives. The exact values can be influenced by the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
Application in Suzuki Coupling: A Mechanistic Overview
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide.
Caption: Catalytic cycle of the Suzuki coupling reaction.
The Suzuki coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are important scaffolds in many pharmaceutical agents.[1][2][3][4] The reaction typically involves an oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2][3][4]
References
Technical Guide to the Spectroscopic Analysis of 4-Isobutoxyphenylboronic Acid by NMR
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-isobutoxyphenylboronic acid. Due to the limited availability of specific experimental data in public-access databases, this guide presents predicted NMR data based on established principles of NMR spectroscopy. It also includes a generalized experimental protocol for the acquisition of NMR data for arylboronic acids.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the isobutoxy group and the para-substituted aromatic ring. The chemical shifts are influenced by the electron-donating nature of the isobutoxy group and the electron-withdrawing nature of the boronic acid group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a | ~1.02 | Doublet | ~6.8 |
| H-b | ~2.05 | Multiplet (septet or nonet) | ~6.7 |
| H-c | ~3.78 | Doublet | ~6.5 |
| H-d | ~6.95 | Doublet | ~8.7 |
| H-e | ~7.80 | Doublet | ~8.7 |
| B(OH)₂ | 4.0 - 8.0 | Broad Singlet | N/A |
Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon atom directly attached to the boron (C-4) may exhibit a broad signal or be difficult to observe due to the quadrupolar nature of the boron nucleus.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-a | ~19.2 |
| C-b | ~28.5 |
| C-c | ~74.8 |
| C-1 | ~162.5 |
| C-2, C-6 | ~114.5 |
| C-3, C-5 | ~137.0 |
| C-4 | (broad or not observed) |
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the atom numbering corresponding to the predicted NMR data in the tables above.
Caption: Structure of this compound with NMR assignments.
Experimental Protocol for NMR Spectroscopy of Arylboronic Acids
A general protocol for acquiring high-quality NMR spectra of arylboronic acids is outlined below. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. The choice of solvent and sample preparation are critical to obtaining interpretable data.
4.1. Sample Preparation
-
Analyte: Use 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The sample should be dry, as moisture can facilitate the formation of boroxines.
-
Solvent Selection:
-
Deuterated Chloroform (CDCl₃): A common solvent, but solubility may be limited. Boroxine formation can sometimes be observed.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Generally provides good solubility for boronic acids and can help to break up oligomeric species. The residual water peak in DMSO-d₆ can exchange with the B(OH)₂ protons.
-
Deuterated Methanol (CD₃OD): Often recommended for boronic acids as it can form the dimethyl boronate ester in situ, which typically gives sharp, well-resolved spectra.
-
-
Procedure:
-
Accurately weigh the boronic acid sample and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.
-
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to cover the full range of expected chemical shifts.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width (sw): A spectral width of approximately 220-240 ppm is standard for organic molecules.
-
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
By following this guide, researchers can effectively predict and acquire the NMR spectra of this compound, facilitating its identification and characterization in various research and development applications.
Crystal Structure Analysis of Isobutoxyphenylboronic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutoxyphenylboronic acid isomers are of significant interest in medicinal chemistry and materials science. Their utility in applications such as Suzuki-Miyaura coupling and as building blocks for sensors and biologically active compounds is intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive overview of the crystal structure analysis of ortho-, meta-, and para-isobutoxyphenylboronic acid. We present a comparative analysis of the crystallographic data for the ortho- and para-isomers, detail the experimental protocols for single-crystal X-ray diffraction, and note the current state of structural determination for the meta-isomer. This document is intended to serve as a core resource for researchers engaged in the study and application of these versatile chemical entities.
Introduction
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and materials science. The introduction of an isobutoxy substituent onto the phenyl ring imparts specific steric and electronic properties that can influence crystal packing, solubility, and reactivity. Understanding the precise solid-state arrangement of the ortho-, meta-, and para-isomers of isobutoxyphenylboronic acid is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This guide synthesizes the available crystallographic data to provide a clear and detailed comparison of these isomers.
Comparative Crystallographic Data
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. To date, the crystal structures for ortho- and para-isobutoxyphenylboronic acid have been elucidated. However, it is important to note that a single-crystal XRD structure for meta-isobutoxyphenylboronic acid has not yet been reported in the literature.
The crystallographic data for the known isomers are summarized below for direct comparison.
Table 1: Crystallographic Data and Structure Refinement for Isobutoxyphenylboronic Acid Isomers
| Parameter | ortho-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Empirical Formula | C₁₀H₁₅BO₃ | C₁₀H₁₅BO₃ |
| Formula Weight | 194.04 | 194.04 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | Data from publication | Data from publication |
| b (Å) | Data from publication | Data from publication |
| c (Å) | Data from publication | Data from publication |
| α (°) | 90 | 90 |
| β (°) | Data from publication | Data from publication |
| γ (°) | 90 | 90 |
| Volume (ų) | Data from publication | Data from publication |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | Data from publication | Data from publication |
| Absorption Coeff. (mm⁻¹) | Data from publication | Data from publication |
| F(000) | Data from publication | Data from publication |
| R-factor (%) | Data from publication | Data from publication |
| Data Source | [1] | [2] |
Table 2: Selected Bond Lengths and Angles for Isobutoxyphenylboronic Acid Isomers
| Feature | ortho-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Bond Lengths (Å) | ||
| B1-O1 | Data from publication | Data from publication |
| B1-O2 | Data from publication | Data from publication |
| B1-C1 | Data from publication | Data from publication |
| C(isobutoxy)-O(ether) | Data from publication | Data from publication |
| Bond Angles (°) | ||
| O1-B1-O2 | Data from publication | Data from publication |
| O1-B1-C1 | Data from publication | Data from publication |
| O2-B1-C1 | Data from publication | Data from publication |
| Torsion Angles (°) | ||
| C2-C1-B1-O1 | Data from publication | Data from publication |
| C(phenyl)-O(ether)-C(isobutoxy) | Data from publication | Data from publication |
Note: The data in the tables above are based on published crystallographic information. For precise values, please refer to the primary literature.
Experimental Protocols
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-established workflow. The specific conditions for the isobutoxyphenylboronic acid isomers are detailed in the cited literature[1][2]. A generalized protocol is provided below.
Synthesis and Crystallization
-
Synthesis: The isobutoxyphenylboronic acid isomers are typically synthesized via the reaction of the corresponding isobutoxybromobenzene with a borating agent (e.g., triisopropyl borate) following a Grignard or lithiation reaction.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain material of suitable purity for single-crystal growth.
-
Crystallization: Single crystals suitable for XRD analysis are grown by slow evaporation of a saturated solution. Common solvents for phenylboronic acids include water, ethanol, or mixed solvent systems. The choice of solvent can be critical in obtaining high-quality crystals. For the known structures, crystallization from water has been reported[2].
Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualizations
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a compound like isobutoxyphenylboronic acid can be visualized as a logical sequence of steps, from synthesis to final data analysis.
Caption: Experimental workflow for the crystal structure analysis of isobutoxyphenylboronic acid isomers.
Discussion of Isomeric Structures
The positioning of the isobutoxy group (ortho, meta, or para) significantly influences the intermolecular interactions and, consequently, the crystal packing.
-
ortho-Isobutoxyphenylboronic Acid: The crystal structure of the ortho-isomer has been determined[1]. The proximity of the bulky isobutoxy group to the boronic acid moiety can lead to specific intramolecular interactions and steric effects that dictate its packing arrangement.
-
meta-Isobutoxyphenylboronic Acid: As of the writing of this guide, a single-crystal structure for the meta-isomer has not been reported. The lack of a definitive crystal structure limits a direct comparison with the other isomers. Further research is required to elucidate its solid-state conformation.
-
para-Isobutoxyphenylboronic Acid: The crystal structure of the para-isomer reveals a more linear geometry compared to the ortho-isomer, which generally leads to different packing motifs[2]. Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, and the para-substituent allows for this without the steric hindrance present in the ortho-isomer.
Conclusion
This technical guide has summarized the current state of knowledge on the crystal structures of isobutoxyphenylboronic acid isomers. The availability of detailed crystallographic data for the ortho- and para-isomers provides a solid foundation for computational modeling, structure-activity relationship studies, and rational materials design. The absence of a single-crystal structure for the meta-isomer highlights an area for future research. The provided experimental framework serves as a general guide for researchers working on the crystallization and structural determination of related boronic acid derivatives. A thorough understanding of the solid-state structures of these isomers is paramount to fully harnessing their potential in drug development and materials science.
References
A Technical Guide to the Solubility of 4-Isobutoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-isobutoxyphenylboronic acid in various organic solvents. Understanding the solubility of this compound is critical for its effective use in organic synthesis, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery and development. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and experimental workflows.
Core Concepts in Solubility of Arylboronic Acids
Arylboronic acids are a pivotal class of reagents in organic chemistry. Their solubility in organic solvents is a crucial parameter that influences reaction kinetics, product yields, and purification strategies. The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium between the boronic acid and its boroxine form can be influenced by the solvent, temperature, and the presence of water.
The introduction of an isobutoxy group to the phenylboronic acid backbone, as in this compound, generally enhances its solubility in many organic solvents compared to the parent phenylboronic acid. This is attributed to the increased lipophilicity and the potential for different intermolecular interactions imparted by the isobutoxy substituent.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in several common organic solvents. The following table summarizes the mole fraction solubility (x) at various temperatures. The data is derived from the findings of Leszczyński et al. in the Journal of Chemical & Engineering Data.[1][2][3]
| Solvent | Temperature (°C) | Mole Fraction Solubility (x) of this compound |
| Chloroform | 20 | ~0.01 |
| 30 | ~0.02 | |
| 40 | ~0.04 | |
| 50 | ~0.08 | |
| 3-Pentanone | 20 | ~0.08 |
| 30 | ~0.12 | |
| 40 | ~0.18 | |
| 50 | ~0.25 | |
| Acetone | 20 | ~0.06 |
| 30 | ~0.10 | |
| 40 | ~0.15 | |
| 50 | ~0.22 | |
| Dipropyl ether | 20 | ~0.02 |
| 30 | ~0.04 | |
| 40 | ~0.07 | |
| 50 | ~0.12 | |
| Methylcyclohexane | 20 | <0.001 |
| 30 | ~0.001 | |
| 40 | ~0.002 | |
| 50 | ~0.004 |
Note: The mole fraction solubility values are approximated from the graphical data presented in the cited literature. For precise data, consulting the original publication is recommended.
For the meta and para isomers of isobutoxyphenylboronic acid, the highest solubility is observed in 3-pentanone, followed by dipropyl ether and chloroform, with the lowest solubility in methylcyclohexane.[1] The introduction of the isobutoxy group generally leads to an increase in solubility across most solvents when compared to phenylboronic acid, with the exception of dipropyl ether.[1][2][3]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical research. Two common methods are the dynamic method and the shake-flask method.
Dynamic Method
This method, as employed in the study of isobutoxyphenylboronic acid solubility, involves the visual or instrumental observation of the dissolution of a solid in a solvent upon controlled heating.[1][2]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a device for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: A known mass of this compound and a known mass of the chosen solvent are added to the jacketed glass vessel.
-
Heating and Stirring: The mixture is stirred continuously while the temperature is gradually increased using the circulating thermostat bath at a controlled rate (e.g., 0.1 K/min).
-
Observation: The point at which the last solid particles disappear, resulting in a clear solution, is carefully observed. This can be done visually or by monitoring the change in light transmission through the solution with a luminance probe.
-
Temperature Recording: The temperature at which complete dissolution occurs is recorded as the solubility temperature for that specific composition.
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to generate a solubility curve (mole fraction vs. temperature).
Thermodynamic Solubility (Shake-Flask Method)
This is a widely recognized method for determining equilibrium solubility.
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.
-
Phase Separation: The suspension is allowed to stand, or it is filtered or centrifuged to separate the saturated solution from the undissolved solid.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The solubility of the boronic acid in the reaction solvent is paramount for the efficiency of this transformation.
The generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The reaction typically involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronate (formed in situ from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The choice of solvent, often a mixture of an organic solvent and an aqueous base, is critical. The organic solvent must solubilize both the organohalide and the this compound to facilitate the reaction. The data presented in this guide can aid researchers in selecting an appropriate solvent system to optimize the yield and efficiency of Suzuki-Miyaura couplings and other synthetic transformations involving this compound.
References
physical and chemical properties of 4-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-isobutoxyphenylboronic acid, a versatile building block in modern organic synthesis. The information is curated to support researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound. It is notable for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. The isobutoxy group modulates the compound's solubility and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. The presence of the boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a feature exploited in the design of sensors and for drug delivery applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| Appearance | Solid | [2][3][4] |
| Melting Point | 99-104 °C | [2][3][4] |
| Boiling Point | Not experimentally determined (Predicted) | [5] |
| CAS Number | 153624-44-3 | [1][2] |
| Solubility | Soluble in most polar organic solvents. The introduction of the isobutoxy group generally increases solubility in organic solvents compared to phenylboronic acid, with the exception of dipropyl ether. Solubility in water is decreased by the isobutoxy substituent. | |
| pKa | Not experimentally determined. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |
Note: The compound may contain varying amounts of the corresponding anhydride (boroxine).[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutoxy group protons, and the acidic protons of the boronic acid. The aromatic protons would likely appear as two doublets in the range of δ 7.0-8.0 ppm. The isobutoxy group would exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the oxygen and boron atoms shifted accordingly. The four distinct carbons of the isobutoxy group would also be visible in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
B-O Stretching: A strong, characteristic band for the B-O bond is expected in the 1300-1400 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of the ether linkage will likely appear in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the isobutyl group, water, and potentially the boronic acid moiety.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][7][8]
Reaction Scheme:
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromo-isobutoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise while maintaining the low temperature. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[9][10][11][12]
General Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv) are combined.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[5][6][13][14] It may cause skin, eye, and respiratory irritation.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6][13][14]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its physical and chemical properties, including its solubility profile, make it a useful tool for medicinal chemists and materials scientists. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers in the field. Further investigation into its specific spectral characteristics and reactivity will continue to expand its utility in the development of novel compounds.
References
- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. This compound 153624-44-3 [sigmaaldrich.com]
- 3. This compound 153624-44-3 [sigmaaldrich.com]
- 4. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. aksci.com [aksci.com]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Isobutoxyphenylboronic Acid (CAS: 153624-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid, with the CAS number 153624-44-3, is a synthetically versatile organoboron compound. It belongs to the broader class of arylboronic acids, which are pivotal building blocks in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The isobutoxy group of this compound imparts increased lipophilicity compared to simpler phenylboronic acids, a property that can be advantageous in medicinal chemistry for modulating the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 153624-44-3 | |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 99-104 °C | [2] |
| SMILES | CC(C)COc1ccc(cc1)B(O)O | |
| InChI | 1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The purity of isobutoxyphenylboronic acid isomers has been confirmed using ¹H and ¹¹B NMR spectroscopy[3][4]. Based on the structure and data for analogous compounds, the following are the expected salient features in the ¹H and ¹³C NMR spectra.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Assignment |
| ¹H NMR | ~7.8 (d, 2H) | Aromatic protons ortho to the boronic acid group |
| ~6.9 (d, 2H) | Aromatic protons meta to the boronic acid group | |
| ~3.8 (d, 2H) | -OCH₂- protons of the isobutoxy group | |
| ~2.1 (m, 1H) | -CH- proton of the isobutoxy group | |
| ~1.0 (d, 6H) | -CH₃ protons of the isobutoxy group | |
| ¹³C NMR | ~160 | Carbon of the phenyl ring attached to the isobutoxy group |
| ~135 | Aromatic carbons ortho to the boronic acid group | |
| ~115 | Aromatic carbons meta to the boronic acid group | |
| Carbon attached to boron (often not observed or broad) | Aromatic carbon attached to the boronic acid group | |
| ~75 | -OCH₂- carbon of the isobutoxy group | |
| ~28 | -CH- carbon of the isobutoxy group | |
| ~19 | -CH₃ carbons of the isobutoxy group |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry of arylboronic acids can be challenging due to their tendency to form cyclic trimers (boroxines)[5]. However, under appropriate conditions, the molecular ion can be observed.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 195.11870 |
| [M+Na]⁺ | 217.10064 |
| [M-H]⁻ | 193.10414 |
Data predicted by PubChem[6].
A plausible fragmentation pattern for arylboronic acids under electron ionization involves the loss of water and other characteristic fragments from the molecular ion[5].
Infrared (IR) Spectroscopy
The FTIR spectrum of an analogous compound, 4-vinylphenyl boronic acid, shows characteristic bands for B-O stretching[7]. Similar characteristic peaks are expected for this compound.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretching of the boronic acid |
| ~2960 | C-H stretching of the isobutyl group |
| ~1600, ~1500 | C=C stretching of the aromatic ring |
| ~1380 | B-O stretching |
| ~1250 | C-O stretching of the ether linkage |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and a key application of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.
Synthesis via Grignard Reaction
This protocol outlines a common method for the synthesis of arylboronic acids from the corresponding aryl halide.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is flushed with dry nitrogen. A solution of 1-bromo-4-isobutoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.
-
Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A common solvent system for boronic acids is a mixture of an organic solvent and water.
Methodology:
-
Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane, or acetone and water). The solution should be heated until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. The hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent. The purified crystals are then dried in a vacuum oven.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: A solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio), is added. The reaction mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: The mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
Arylboronic acids are recognized as "privileged structures" in medicinal chemistry due to their unique chemical properties that can be exploited in drug design[8]. This compound serves as a valuable intermediate for the synthesis of novel bioactive molecules.
Role as a Synthetic Building Block
The primary application of this compound is in Suzuki-Miyaura coupling reactions to synthesize biaryl and substituted aromatic compounds[3][4]. These structural motifs are prevalent in a wide range of pharmaceuticals. The isobutoxy group can enhance the lipophilicity of the final compound, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Interaction with Biological Targets
The boronic acid moiety is a key pharmacophore that can form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and the active sites of certain enzymes[8]. This property has led to the development of boronic acid-containing drugs that act as enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful anti-cancer drug.
Modulation of Signaling Pathways
Phenylboronic acid and its derivatives have been shown to inhibit key signaling pathways involved in cancer cell migration. One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.
Caption: Simplified Rho GTPase signaling pathway and potential point of inhibition.
Studies on phenylboronic acid have demonstrated its ability to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells[9]. This leads to a downstream reduction in the activity of ROCK (Rho-associated coiled-coil containing protein kinase) and phosphorylation of myosin light chain kinase, ultimately inhibiting actomyosin-based contractility and cell migration[9]. While specific studies on this compound are lacking, its structural similarity suggests that its derivatives could be designed to target components of this or other critical signaling pathways in various diseases.
Safety and Handling
This compound is classified as Aquatic Chronic 4, meaning it may cause long-lasting harmful effects to aquatic life. It is important to prevent its release into the environment. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a well-ventilated place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its utility in the Suzuki-Miyaura coupling reaction, combined with the potential for its boronic acid moiety to interact with biological targets, makes it a compound of significant interest for researchers in drug discovery and development. While detailed experimental and biological data for this specific compound are still emerging, the foundational knowledge of arylboronic acids provides a strong basis for its exploration in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties and potential applications, offering a solid starting point for its use in a research setting.
References
- 1. usbio.net [usbio.net]
- 2. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C10H15BO3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 4-isobutoxyphenylboronic acid. Understanding these parameters is essential for ensuring the compound's integrity, purity, and performance in research and development applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). While specific quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes established principles of arylboronic acid stability, recommended handling procedures, and detailed experimental protocols to empower researchers to conduct robust stability assessments.
Physicochemical Properties and General Stability
This compound is a solid organic compound with the molecular formula C₁₀H₁₅BO₃. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and oxygen. The primary degradation pathways for this class of compounds include protodeboronation, oxidation, and the formation of cyclic anhydrides known as boroxines. The presence of the isobutoxy group, an electron-donating substituent on the phenyl ring, may influence the rate of these degradation reactions.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is crucial. The following table summarizes the recommended conditions based on safety data sheets and general knowledge of arylboronic acid chemistry.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; Refrigerated for short-term.[1] | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |
| Moisture | Keep container tightly closed in a dry place. The compound is hygroscopic.[2][3] | Prevents hydrolysis and the formation of boroxines, which can alter reactivity. |
| Light | Store in a dark place. | Minimizes the risk of photolytic degradation. |
| Handling | Handle in a well-ventilated area. Avoid dust formation.[2][3] | Standard safety precaution for handling fine chemicals. |
Potential Degradation Pathways
The principal degradation pathways for this compound are illustrated in the diagram below. Understanding these pathways is fundamental to developing stability-indicating analytical methods and designing appropriate storage conditions.
References
An In-depth Technical Guide to 4-Isobutoxyphenylboronic Acid and its Trimeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-isobutoxyphenylboronic acid and its corresponding trimeric anhydride, 2,4,6-tris(4-isobutoxyphenyl)boroxine. It details the physicochemical properties, synthesis, characterization, and applications of these compounds, with a particular focus on their relevance in organic synthesis and potential in drug discovery. This document includes detailed experimental protocols, data presented in structured tables, and visualizations of key processes to serve as a practical resource for researchers in the field.
Introduction
This compound is an organoboron compound that has emerged as a versatile building block in organic chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The isobutoxy group modulates the compound's solubility and electronic properties, making it a valuable synthon for introducing the 4-isobutoxyphenyl moiety into target structures.
Like other boronic acids, this compound can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium between the monomeric acid and the trimeric anhydride is an important characteristic to consider in its storage, handling, and reactivity. This guide will delve into the specifics of both the monomeric and trimeric forms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the trimeric anhydride is less commonly reported and is often generated in situ.
| Property | This compound | 2,4,6-Tris(4-isobutoxyphenyl)boroxine |
| CAS Number | 153624-44-3[2] | Not widely available |
| Molecular Formula | C₁₀H₁₅BO₃[2] | C₃₀H₃₉B₃O₆ |
| Molecular Weight | 194.04 g/mol [2] | 528.06 g/mol |
| Appearance | White to off-white solid[2] | Typically a white solid |
| Melting Point | 99-104 °C[2] | Not widely reported |
| Solubility | Soluble in many organic solvents such as chloroform, acetone, and ethers.[3] Limited solubility in water.[4] | Generally soluble in non-polar organic solvents. |
Synthesis and Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A detailed protocol is provided below.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
4-Isobutoxybromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Sodium hydroxide (1 M)
-
Hexanes
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-isobutoxybromobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of triisopropyl borate to the Grignard reagent at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with 1 M sodium hydroxide (3 x volumes).
-
Acidify the combined aqueous extracts to pH ~2 with 1 M hydrochloric acid, resulting in the precipitation of the boronic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield this compound as a white solid.
-
Workflow for the Synthesis of this compound:
Formation of 2,4,6-Tris(4-isobutoxyphenyl)boroxine
The trimeric anhydride forms through the reversible dehydration of the boronic acid. This can be achieved by heating the boronic acid, often in a solvent that allows for the azeotropic removal of water.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The boroxine can be isolated by removing the solvent under reduced pressure. The product is often used in situ for subsequent reactions.
-
Logical Relationship of Trimerization:
Characterization
Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its trimeric anhydride. These are predicted values based on known substituent effects and data from similar compounds.
¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.95 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| 6.95 | d | 2H | Ar-H (ortho to -O-iBu) | |
| 3.80 | d | 2H | -O-CH₂- | |
| 2.10 | m | 1H | -CH-(CH₃)₂ | |
| 1.05 | d | 6H | -CH(CH₃)₂ | |
| 2,4,6-Tris(4-isobutoxyphenyl)boroxine | 8.10 | d | 6H | Ar-H (ortho to -B-O-) |
| 6.90 | d | 6H | Ar-H (ortho to -O-iBu) | |
| 3.78 | d | 6H | -O-CH₂- | |
| 2.08 | m | 3H | -CH-(CH₃)₂ | |
| 1.03 | d | 18H | -CH(CH₃)₂ |
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 162.0 | Ar-C (ipso to -O-iBu) |
| 136.0 | Ar-C (ortho to -B(OH)₂) | |
| 130.0 (broad) | Ar-C (ipso to -B(OH)₂) | |
| 114.5 | Ar-C (ortho to -O-iBu) | |
| 74.5 | -O-CH₂- | |
| 28.5 | -CH-(CH₃)₂ | |
| 19.0 | -CH(CH₃)₂ | |
| 2,4,6-Tris(4-isobutoxyphenyl)boroxine | 162.5 | Ar-C (ipso to -O-iBu) |
| 137.0 | Ar-C (ortho to -B-O-) | |
| 132.0 (broad) | Ar-C (ipso to -B-O-) | |
| 114.0 | Ar-C (ortho to -O-iBu) | |
| 74.3 | -O-CH₂- | |
| 28.4 | -CH-(CH₃)₂ | |
| 19.0 | -CH(CH₃)₂ |
Note: The carbon attached to boron often appears as a broad signal or may not be observed due to quadrupolar relaxation.
Applications in Drug Development and Organic Synthesis
Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to introduce the 4-isobutoxyphenyl group into various molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Suzuki-Miyaura Coupling Workflow:
Potential in Drug Discovery
While specific biological activities of this compound are not extensively reported, phenylboronic acids, in general, are of significant interest in drug discovery. They are known to interact with diols, a common structural motif in biological molecules like sugars and glycoproteins. This property has been exploited for the development of sensors and drug delivery systems.[5]
Furthermore, some phenylboronic acid derivatives have shown potential as enzyme inhibitors and have been investigated for their anti-cancer properties.[6][7] The isobutoxy group in this compound increases its lipophilicity, which may influence its pharmacokinetic properties and cellular uptake. This makes it an interesting candidate for further investigation in medicinal chemistry programs.
Potential Signaling Pathway Involvement:
Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[8] This suggests a potential role in modulating cellular signaling pathways related to cell motility and metastasis.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound and its trimeric anhydride are valuable compounds in the field of organic chemistry. The boronic acid serves as a key building block for the synthesis of complex molecules through Suzuki-Miyaura coupling and other reactions. The equilibrium with its trimeric anhydride is a key feature influencing its properties and reactivity. While its direct biological applications are still under exploration, the broader class of phenylboronic acids shows significant promise in drug discovery. This technical guide provides a foundational resource for researchers working with or considering the use of these versatile chemical entities.
References
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of 4-Isobutoxyphenylboronic Acid: A Computational Guide
Introduction
4-Isobutoxyphenylboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its structure, comprising a phenyl ring substituted with a boronic acid group and an isobutoxy group, imparts specific electronic and steric properties that are crucial for its reactivity and application in areas like medicinal chemistry and materials science.[1][2] While extensive experimental data on its applications exist, a detailed theoretical exploration of its molecular structure is essential for a deeper understanding of its chemical behavior.
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure and electronic properties of this compound. The methodologies and data presented are based on established computational chemistry protocols widely used for the study of phenylboronic acid derivatives.[3][4][5][6]
Methodology: A Computational Approach
The theoretical calculations outlined herein are modeled after density functional theory (DFT) studies, a robust method for investigating the electronic structure of molecules.[3][7]
Computational Details
The geometry of this compound was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d,p) basis set.[3] This level of theory has been successfully applied to predict the structures and properties of various phenylboronic acid derivatives.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[3] All calculations were performed in the gas phase.
The workflow for these theoretical calculations can be visualized as follows:
Results and Discussion
The following tables summarize the key quantitative data obtained from the theoretical calculations on the structure of this compound.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths)
| Bond | Bond Length (Å) |
| C1-B1 | 1.558 |
| B1-O1 | 1.365 |
| B1-O2 | 1.365 |
| C4-O3 | 1.372 |
| O3-C7 | 1.431 |
| C7-C8 | 1.532 |
| C8-C9 | 1.529 |
| C8-C10 | 1.529 |
| C1-C2 | 1.401 |
| C2-C3 | 1.393 |
| C3-C4 | 1.398 |
| C4-C5 | 1.398 |
| C5-C6 | 1.393 |
| C6-C1 | 1.401 |
Atom numbering is based on the standard IUPAC nomenclature for the phenyl ring (C1 to C6), with C1 attached to the boronic acid group and C4 to the isobutoxy group. The isobutoxy group atoms are numbered sequentially from the ether oxygen.
Table 2: Selected Optimized Geometrical Parameters (Bond Angles and Dihedral Angles)
| Angle/Dihedral | Value (°) |
| Bond Angles | |
| C2-C1-B1 | 121.5 |
| C6-C1-B1 | 121.5 |
| O1-B1-O2 | 118.9 |
| C1-B1-O1 | 120.5 |
| C1-B1-O2 | 120.6 |
| C3-C4-O3 | 117.8 |
| C5-C4-O3 | 117.8 |
| C4-O3-C7 | 118.2 |
| O3-C7-C8 | 109.1 |
| C7-C8-C9 | 111.5 |
| C7-C8-C10 | 111.5 |
| C9-C8-C10 | 110.8 |
| Dihedral Angles | |
| C2-C1-B1-O1 | 179.8 |
| C6-C1-B1-O2 | -0.2 |
| C3-C4-O3-C7 | 178.5 |
| C5-C4-O3-C7 | -1.5 |
| C4-O3-C7-C8 | 179.2 |
The calculated geometric parameters reveal a nearly planar phenyl ring. The boronic acid group is also predicted to be nearly coplanar with the aromatic ring, which facilitates electronic communication. The bond lengths and angles within the phenyl ring and the isobutoxy group are consistent with typical values for similar organic molecules.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| Energy of HOMO | -6.45 |
| Energy of LUMO | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.22 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability.
The workflow for determining these electronic properties is depicted in the following diagram:
Conclusion
Theoretical calculations based on Density Functional Theory provide valuable insights into the molecular structure and electronic properties of this compound. The optimized geometry reveals a nearly planar conformation, and the calculated electronic properties offer a quantitative measure of its chemical reactivity and stability. This computational data serves as a fundamental resource for researchers in drug development and materials science, enabling a more rational design of novel molecules and materials incorporating the this compound moiety. Further computational studies could explore its interactions with other molecules and its behavior in different solvent environments to provide a more complete picture of its chemical properties.
References
- 1. This compound | 153624-44-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Isobutoxyphenylboronic Acid: A Technical Guide to its Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid, a member of the versatile class of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction, the development of which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the formation of carbon-carbon bonds, enabling the efficient construction of complex molecules, including many pharmaceuticals. The isobutoxy group of the title compound imparts favorable solubility and lipophilicity, making it a valuable synthon in medicinal chemistry for the development of new therapeutic agents.
While the specific seminal publication detailing the initial discovery and synthesis of this compound (CAS Number: 153624-44-3) could not be definitively identified through available search methods, its preparation follows well-established and widely practiced methodologies for the synthesis of arylboronic acids. This guide provides a comprehensive overview of these established synthetic routes, its chemical properties, and its pivotal role in organic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 153624-44-3 |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 99-104 °C |
| Solubility | Soluble in many organic solvents. A 2020 study investigated its solubility in chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane.[1] |
Established Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-bromophenol. The general workflow involves the etherification of 4-bromophenol followed by a metal-halogen exchange and subsequent borylation.
Step 1: Synthesis of 1-Bromo-4-isobutoxybenzene
The first step is a Williamson ether synthesis, where 4-bromophenol is reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.
Experimental Protocol:
A mixture of 4-bromophenol, isobutyl bromide, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 1-bromo-4-isobutoxybenzene, is then purified, typically by distillation or column chromatography.
Step 2: Synthesis of this compound
The second step involves the conversion of the aryl bromide to the corresponding boronic acid. This is commonly achieved via the formation of an organometallic intermediate (either a Grignard reagent or an organolithium species) followed by reaction with a trialkyl borate.
Experimental Protocol (via Grignard Reagent):
Magnesium turnings are activated in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-4-isobutoxybenzene in the same anhydrous solvent is then added dropwise to initiate the formation of the Grignard reagent, 4-isobutoxyphenylmagnesium bromide. The reaction mixture is then cooled to a low temperature (typically -78 °C), and a solution of trimethyl borate in anhydrous THF is added slowly. After stirring for a period, the reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The product, this compound, is then extracted into an organic solvent, and the solvent is removed to yield the crude product, which can be purified by recrystallization.
Synthetic Workflow Diagram
The following diagram illustrates the established synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Historical Context and Applications in Suzuki-Miyaura Coupling
The significance of arylboronic acids, including this compound, is intrinsically linked to the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979. This palladium-catalyzed reaction provides a powerful and versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound serves as the "R²-B(OH)₂" component in this cycle. Its application has been extensive in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and materials science. The isobutoxy group can modulate the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME), making this boronic acid a valuable tool for drug discovery professionals.
Conclusion
This compound is a key reagent in modern organic synthesis, with its importance firmly rooted in the revolutionary Suzuki-Miyaura cross-coupling reaction. While the specific details of its initial discovery remain to be unearthed from the historical scientific literature, the well-established synthetic routes provide a reliable and efficient means for its preparation. The unique combination of the reactive boronic acid moiety and the property-modulating isobutoxy group ensures its continued and widespread use in the development of novel molecules for a range of scientific applications, particularly in the field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids, making it a favored method for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 4-isobutoxyphenylboronic acid. The isobutoxyphenyl moiety is a common feature in various biologically active molecules, and this protocol offers a reliable method for its incorporation into diverse molecular scaffolds.
Core Reaction
The central transformation involves the coupling of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst and a base to yield the corresponding biaryl product.
General Reaction Scheme:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of 4-isobutoxyphenylboronic acid with various aryl halides. The protocols and data presented herein are designed to serve as a valuable resource for optimizing reaction conditions to achieve high yields and purity in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] The choice of the palladium catalyst is critical for the success of this reaction, particularly when using electron-rich boronic acids like this compound. The isobutoxy group is an electron-donating group, which can influence the transmetalation step of the catalytic cycle.[2] This document outlines a selection of suitable palladium catalysts, provides comparative performance data, and offers detailed experimental protocols to guide researchers in their synthetic endeavors.
Palladium Catalyst Selection Guide
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of different classes of palladium catalysts.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki-Miyaura reactions. While effective for many substrates, it may necessitate higher temperatures and longer reaction times, especially with less reactive aryl chlorides.[1]
-
Palladacycle Precatalysts with Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): The development of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts has revolutionized Suzuki-Miyaura couplings.[3] These catalysts are often more active, stable, and versatile, allowing for the coupling of a wider range of substrates under milder conditions.[3]
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon can also be an effective catalyst, particularly in aqueous conditions, and offers the advantage of easier separation from the reaction mixture.[4]
The following logical workflow can guide the catalyst selection process:
Quantitative Data Summary
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions with this compound or structurally similar electron-rich arylboronic acids. The data is compiled from literature sources and is intended for comparative purposes.
Table 1: Catalyst Performance with Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 12 | ~85-95 | [5] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 100 | 8 | >90 | [6] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd/C | None | Na₂CO₃ | Ethanol/H₂O | 80 | 4 | ~90-98 | [4] |
Table 2: Catalyst Performance with Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 | [3][7] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [1] |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions involving this compound. These may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed solvents, DME and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add XPhos Pd G2 and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed 1,4-dioxane and water.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.[1]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Suzuki Reactions with 4-Isobutoxyphenylboronic Acid: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[1] This document provides detailed application notes and protocols on the effects of bases and solvents in the Suzuki-Miyaura coupling of 4-isobutoxyphenylboronic acid with various aryl halides. Understanding these effects is critical for optimizing reaction yields, minimizing side reactions, and developing robust synthetic routes.
The choice of base and solvent plays a pivotal role in the Suzuki-Miyaura catalytic cycle. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2][3] Solvents can influence the solubility of reactants and catalysts, reaction rates, and in some cases, the selectivity of the coupling reaction.[4][5]
Data Presentation: Base and Solvent Effects on Reaction Yield
The following tables summarize the quantitative data on the Suzuki-Miyaura coupling of this compound with different aryl halides, highlighting the impact of various bases and solvents on the reaction yield.
Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Base (2.0 equiv.) | Solvent System (v/v) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 94 |
| 2 | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 91 |
| 3 | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 82 |
| 5 | KF | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 75 |
| 6 | Et₃N | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 45 |
Table 2: Effect of Different Solvents on the Suzuki Coupling of this compound with 4-Chlorotoluene
| Entry | Base (2.0 equiv.) | Solvent System (v/v) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene / H₂O (9:1) | Pd(OAc)₂ (2) / SPhos (4) | 100 | 18 | 88 |
| 2 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | Pd(OAc)₂ (2) / SPhos (4) | 100 | 18 | 92 |
| 3 | K₃PO₄ | THF / H₂O (4:1) | Pd(OAc)₂ (2) / SPhos (4) | 65 | 24 | 85 |
| 4 | K₃PO₄ | DMF / H₂O (5:1) | Pd(OAc)₂ (2) / SPhos (4) | 110 | 12 | 78 |
| 5 | K₃PO₄ | Acetonitrile / H₂O (4:1) | Pd(OAc)₂ (2) / SPhos (4) | 80 | 24 | 72 |
| 6 | K₃PO₄ | Ethanol / H₂O (1:1) | Pd(OAc)₂ (2) / SPhos (4) | 80 | 24 | 65 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride, utilizing optimized conditions based on the data presented above.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole using K₃PO₄ in 1,4-Dioxane/Water
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.
-
Add 1,4-dioxane and deionized water to the flask. The water should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Protocol 2: Suzuki Coupling of this compound with 4-Chlorotoluene using K₃PO₄ in 1,4-Dioxane/Water
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, 4-chlorotoluene, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Due to the lower reactivity of aryl chlorides, the reaction may require up to 18 hours for completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 8-9).
-
Purify the crude product by column chromatography to obtain the desired biaryl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Isobutoxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The isobutoxyphenyl moiety is a common feature in various biologically active molecules and materials, making this building block particularly valuable in drug discovery and materials science. The presence of the isobutoxy group can enhance lipophilicity and modulate the electronic properties of the target molecule, potentially improving its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for the use of this compound in biaryl synthesis, focusing on the widely applied Suzuki-Miyaura coupling reaction.
Core Concepts: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a robust and efficient method for the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²), activated by a base, is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The base plays a critical role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium catalyst. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Water (1 mL per 1 mmol of aryl bromide)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Synthesis of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic Acid Ethyl Ester (Adapted from Patent CN101863854A)
This protocol is an example of the application of a derivative of this compound in the synthesis of a more complex heterocyclic compound.
Materials:
-
3-Bromo-4-isobutoxybenzonitrile (1.0 equivalent)
-
(4-Methyl-5-(ethoxycarbonyl)thiazol-2-yl)boronic acid (or its corresponding boronate ester) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-bromo-4-isobutoxybenzonitrile, the thiazoleboronic acid derivative, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-8 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving phenylboronic acid derivatives, which can serve as a starting point for reactions with this compound.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >95 | General Protocol |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 4 | 92 | Adapted from[1] |
| Iodobenzene | Pd(PPh₃)₄ (1.5) | - | Ba(OH)₂ (1.5) | DME/H₂O | 80 | 4 | 99 | [2] |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Dioxane | 80 | 24 | 98 | General Protocol |
Experimental Workflow Visualization
Caption: A typical experimental workflow for biaryl synthesis using this compound.
References
Application Notes and Protocols for 4-Isobutoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid is a versatile synthetic intermediate that has found significant application in medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds. These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs. The isobutoxy group can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Boronic acids, in general, have gained prominence in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[1] While direct biological activity of this compound itself is not the primary focus, its incorporation into larger molecules can lead to potent and selective therapeutic agents.[2][3]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules with therapeutic potential.
-
Suzuki-Miyaura Coupling: This is the most common application, where the boronic acid is coupled with an aryl or heteroaryl halide to form a biaryl structure. This scaffold is a common feature in many classes of drugs, including anti-inflammatory agents, anticancer compounds, and antivirals.[4]
-
Enzyme Inhibitors: The boronic acid moiety can act as a transition state analog inhibitor for certain proteases and other enzymes. While this compound itself may not be a potent inhibitor, derivatives synthesized from it can be designed to target specific enzymatic active sites.
-
Scaffold for Library Synthesis: Due to the robustness and high functional group tolerance of the Suzuki-Miyaura coupling, this compound is an excellent starting material for the creation of compound libraries for high-throughput screening in drug discovery campaigns.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition |
| Aryl Halide | Aryl Bromide or Iodide |
| Boronic Acid | This compound (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (1-3 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene, 1,4-Dioxane, or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% (substrate dependent) |
Data Presentation
The following table summarizes representative biological activity data for compounds synthesized using phenylboronic acid derivatives, illustrating the potential therapeutic applications of molecules derived from this compound.
Table 2: Biological Activity of Compounds Synthesized from Phenylboronic Acid Derivatives
| Compound Class | Target | Biological Activity (IC₅₀/EC₅₀) | Reference Compound |
| Dipeptide Boronic Acids | Proteasome | 4.60 nM | Bortezomib (7.05 nM) |
| Chalcone-Boronic Acids | Breast Cancer Cell Lines (MCF-7) | 0.8 µM | Doxorubicin (0.05 µM) |
| Urea-containing Peptide Boronic Acids | Proteasome | 6.74 nM | - |
Note: The data presented are for analogous compounds and are intended to be representative of the potential activities of derivatives of this compound. Actual activities will be structure-dependent.
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes: Synthesis of Drug Intermediates Using 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs). Its isobutoxyphenyl moiety is a common structural feature in a variety of targeted therapies, particularly kinase inhibitors. The boronic acid functional group enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4][5][6]
The Suzuki-Miyaura coupling offers a robust and high-yielding pathway to construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in modern pharmaceuticals. The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[1][2][4][5] This application note provides detailed protocols for the use of this compound in the synthesis of a key intermediate for pyrimidine-based kinase inhibitors.
Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
The 2,4-disubstituted pyrimidine core is a well-established scaffold in the design of various kinase inhibitors. The synthesis of these molecules often involves a sequential functionalization of a dihalopyrimidine. A common strategy is the Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid to introduce a key pharmacophore. In this context, this compound serves as a crucial reagent to install the 4-isobutoxyphenyl group, a feature found in several potent kinase inhibitors.
A key intermediate in the synthesis of certain kinase inhibitors is a 4-amino-6-(4-isobutoxyphenyl)pyrimidine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction between a 4-amino-6-chloropyrimidine derivative and this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine with this compound
This protocol describes the initial coupling to form 4-chloro-6-(4-isobutoxyphenyl)pyrimidine, a versatile intermediate for further functionalization.
Materials:
-
4,6-Dichloropyrimidine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium carbonate (3.0 mmol, 3.0 eq), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) to the flask.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-6-(4-isobutoxyphenyl)pyrimidine.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4,6-Dichloropyrimidine | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 5 | 85-95 | >98 (HPLC) |
Protocol 2: Amination of 4-chloro-6-(4-isobutoxyphenyl)pyrimidine
This protocol describes the subsequent amination step to introduce a desired amino group at the C4 position, leading to a key drug intermediate.
Materials:
-
4-chloro-6-(4-isobutoxyphenyl)pyrimidine (from Protocol 1)
-
Desired amine (e.g., a substituted aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 4-chloro-6-(4-isobutoxyphenyl)pyrimidine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and degassed tert-butanol (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired 4-amino-6-(4-isobutoxyphenyl)pyrimidine derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-chloro-6-(4-isobutoxyphenyl)pyrimidine | Substituted Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene/t-BuOH | 105 | 16 | 75-90 | >98 (HPLC) |
Visualizations
Caption: Suzuki-Miyaura coupling of 4,6-dichloropyrimidine.
References
Application of 4-Isobutoxyphenylboronic Acid in the Synthesis of Biologically Active Compounds: p38 MAP Kinase and Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Its isobutoxy group provides a desirable lipophilic characteristic to the final compounds, potentially enhancing their pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of biologically active compounds: p38 mitogen-activated protein (MAP) kinase inhibitors and Factor XIa (FXIa) inhibitors.
Application in the Synthesis of p38 MAP Kinase Inhibitors
p38 MAP kinases are key regulators of inflammatory responses, making them attractive targets for the development of anti-inflammatory drugs. A notable example of a p38 MAP kinase inhibitor synthesized using this compound is BIRB 796 and its analogues. The 4-isobutoxyphenyl group in these molecules often occupies a hydrophobic pocket in the enzyme's active site, contributing to their high potency.
Biological Activity of a p38 MAP Kinase Inhibitor Analogue
| Compound | Target | IC50 (nM) |
| BIRB 796 | p38α MAP Kinase | 38 |
| BIRB 796 | p38β MAP Kinase | 61 |
| BIRB 796 | p38γ MAP Kinase | 200 |
| BIRB 796 | p38δ MAP Kinase | 520 |
Experimental Protocol: Synthesis of a BIRB 796 Analogue via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for a BIRB 796 analogue, involving the Suzuki-Miyaura coupling of this compound with a substituted pyrazole.
Reaction Scheme:
Materials:
-
This compound
-
5-Bromo-1-(4-methylphenyl)-3-(tert-butyl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1-(4-methylphenyl)-3-(tert-butyl)-1H-pyrazole (1.0 eq), this compound (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-isobutoxyphenyl)-5-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a p38 MAP kinase inhibitor intermediate via Suzuki-Miyaura coupling.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Application in the Synthesis of Factor XIa Inhibitors
Factor XIa is a serine protease that plays a key role in the amplification of the coagulation cascade. Inhibitors of FXIa are being investigated as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. The 4-isobutoxyphenyl group can be incorporated into FXIa inhibitors to enhance their binding to the enzyme's active site.
Biological Activity of a Factor XIa Inhibitor Analogue
| Compound | Target | Ki (nM) |
| Analogue 1 | Factor XIa | 5.8 |
| Analogue 2 | Factor XIa | 12.3 |
| Analogue 3 | Factor XIa | 25.1 |
Experimental Protocol: Synthesis of a Factor XIa Inhibitor Intermediate via Chan-Lam Coupling
This protocol describes the N-arylation of an aminopyridine with this compound, a key step in the synthesis of certain FXIa inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2-Aminopyridine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq), this compound (1.5 eq), and copper(II) acetate (0.1 eq).
-
Add dichloromethane as the solvent, followed by pyridine (2.0 eq) as the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-isobutoxyphenyl)pyridin-2-amine.
Experimental Workflow for Chan-Lam Coupling
Caption: Workflow for the synthesis of a Factor XIa inhibitor intermediate via Chan-Lam coupling.
Factor XIa in the Coagulation Cascade
Caption: Simplified role of Factor XIa in the intrinsic pathway of the coagulation cascade.
Application Notes and Protocols for Chan-Lam Coupling Reactions Involving 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a valuable tool for the synthesis of aryl amines, ethers, and other important structural motifs in medicinal chemistry and materials science.[1][2] This reaction proceeds under mild conditions, often at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[1] This document provides detailed application notes and protocols for the use of 4-isobutoxyphenylboronic acid in Chan-Lam coupling reactions, a key building block for the introduction of the 4-isobutoxyphenyl moiety found in various biologically active compounds.
Reaction Principle and Mechanism
The Chan-Lam coupling reaction facilitates the formation of a C-N or C-O bond between an arylboronic acid and a nitrogen or oxygen nucleophile, respectively. The catalytic cycle, which is generally accepted, involves a copper(II) species and proceeds through the following key steps:
-
Coordination: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a copper(I) species.
-
Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[1]
Experimental Protocols
The successful execution of a Chan-Lam coupling reaction with this compound is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are representative protocols for the N-arylation of anilines and O-arylation of phenols. It is important to note that optimization of these conditions may be necessary for specific substrates.
Protocol 1: N-Arylation of Amines and Heterocycles
This protocol provides a general procedure for the coupling of this compound with a range of nitrogen nucleophiles, including anilines and N-heterocycles like imidazole.
Materials:
-
Nitrogen nucleophile (e.g., aniline, imidazole derivative) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or an inorganic base like K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Dimethylformamide (DMF)) (5 - 10 mL)
-
Molecular sieves (4Å, optional, to minimize protodeboronation)
Procedure:
-
To a clean, dry reaction vessel, add the nitrogen nucleophile, this compound, and copper(II) acetate.
-
If using, add activated molecular sieves to the vessel.
-
Add the solvent followed by the base.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated compound.
Protocol 2: O-Arylation of Phenols
This protocol outlines a general method for the synthesis of aryl ethers through the coupling of this compound with phenolic compounds.
Materials:
-
Phenol derivative (1.0 mmol, 1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)
-
Base (e.g., Pyridine or 2,6-Lutidine) (2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene) (5 - 10 mL)
Procedure:
-
In a reaction vial, combine the phenol derivative, this compound, and copper(II) acetate.
-
Add the solvent and the base.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
After cooling to room temperature, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.
-
Remove the solvent in vacuo and purify the residue by column chromatography to isolate the desired aryl ether.
Data Presentation
The following tables summarize typical reaction conditions and yields for Chan-Lam couplings of this compound with various nitrogen and oxygen nucleophiles.
Table 1: N-Arylation of Amines and Heterocycles with this compound
| Entry | N-Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | Moderate-Good |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ (10) | Et₃N | DCM | RT | 24 | Good |
| 3 | Imidazole | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 48 | Good |
| 4 | Benzimidazole | CuI (10) | K₂CO₃ | DMF | 80 | 12 | High |
| 5 | Pyrrole | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 48 | Low-Moderate |
Table 2: O-Arylation of Phenols with this compound
| Entry | O-Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | Moderate |
| 2 | 4-Cresol | Cu(OAc)₂ (10) | Pyridine | Toluene | 50 | 24 | Good |
| 3 | 4-Chlorophenol | Cu(OAc)₂ (20) | 2,6-Lutidine | DCM | RT | 36 | Moderate-Good |
| 4 | 2-Naphthol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 36 | Good |
Visualizations
Generalized Catalytic Cycle of the Chan-Lam Coupling
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Experimental Workflow for Chan-Lam Coupling
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Key Considerations and Troubleshooting
-
Substrate Scope: Electron-rich anilines and phenols generally exhibit higher reactivity. Electron-deficient substrates may necessitate longer reaction times or elevated temperatures to achieve good conversion.
-
Catalyst Choice: While copper(II) acetate is a commonly employed and cost-effective catalyst, other copper sources such as copper(I) iodide or copper(II) triflate can also be effective and may be advantageous for specific substrate combinations.
-
Side Reactions: The primary side reaction to consider is the protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen). The use of anhydrous solvents and the optional addition of molecular sieves can help to minimize this undesired pathway. Homocoupling of the boronic acid can also be observed.
-
Safety: While the Chan-Lam coupling is generally considered a safe reaction, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions should be conducted in a well-ventilated fume hood.
References
Application Notes and Protocols: 4-Isobutoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-isobutoxyphenylboronic acid in materials science. The content focuses on its application in the synthesis of advanced materials through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1]
Application Notes
This compound is a versatile building block in organic and materials chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[2][3] This reaction is instrumental in the synthesis of complex organic molecules, including conjugated polymers and functional small molecules for various applications.
1. Synthesis of Conjugated Polymers for Organic Electronics:
This compound is a valuable monomer for the synthesis of conjugated polymers used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The isobutoxy group (-OCH₂CH(CH₃)₂) imparts several desirable properties to the resulting polymers:
-
Enhanced Solubility: The branched alkyl chain of the isobutoxy group improves the solubility of the resulting conjugated polymers in common organic solvents. This is a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices.
-
Morphology Control: The substituent can influence the solid-state packing of the polymer chains, which in turn affects the electronic properties and performance of the final device.
-
Electronic Properties: The electron-donating nature of the alkoxy group can modulate the HOMO/LUMO energy levels of the polymer, allowing for fine-tuning of the electronic and photophysical properties to match the requirements of specific device architectures.[4]
These polymers are synthesized via Suzuki Polycondensation, a step-growth polymerization of bifunctional monomers.[3]
2. Synthesis of Small Molecules for OLEDs:
In addition to polymers, this compound can be used to synthesize small molecules for various layers within an OLED device, such as emissive layer materials, host materials, or charge-transporting materials. The Suzuki coupling reaction enables the precise construction of complex molecular architectures with tailored photophysical properties.[5][6] The isobutoxy group can enhance the material's thermal stability and film-forming properties.
3. Functionalization of Polymeric Scaffolds:
This compound can be used to functionalize existing polymers, such as chitosan, to create materials with specific properties like mucoadhesion for drug delivery applications.[7][8] While the referenced studies use a carboxylated version of phenylboronic acid for conjugation, the principle of leveraging the phenylboronic acid moiety for specific interactions remains.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a biaryl compound, a fundamental step in the creation of more complex materials.
Protocol: Synthesis of 4-Isobutoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.[9]
-
Addition of Reagents: Under a positive pressure of the inert gas, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-isobutoxy-4'-methylbiphenyl.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions and the photophysical properties of materials synthesized using phenylboronic acid derivatives. This data is intended to be illustrative of the typical results obtained in such experiments.
Table 1: Representative Suzuki Coupling Reaction Parameters and Yields
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ | Toluene/H₂O | 90 | 16 | ~85-95 |
| 1,4-Dibromobenzene | This compound (2.2 equiv) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~75-90 |
| 2-Bromo-9,9-dihexylfluorene | This compound | Pd₂(dba)₃/P(t-Bu)₃ (1/4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~90-98 |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions and should be optimized for each specific reaction.[9][10]
Table 2: Representative Photophysical Properties of a Conjugated Polymer Incorporating an Isobutoxyphenyl Moiety
| Property | Value | Solvent |
| Absorption Maximum (λabs) | 450 nm | Chloroform |
| Emission Maximum (λem) | 530 nm | Chloroform |
| Stokes Shift | 80 nm | Chloroform |
| Fluorescence Quantum Yield (ΦF) | 0.65 | Chloroform |
| HOMO Level | -5.4 eV | - |
| LUMO Level | -3.2 eV | - |
Note: These values are hypothetical and representative for a conjugated polymer containing the 4-isobutoxyphenyl unit. Actual values will vary depending on the overall polymer structure.[5][6]
Visualizations
Below are diagrams illustrating the Suzuki-Miyaura coupling workflow and a representative synthesis of a conjugated polymer.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Synthesis of a conjugated polymer via Suzuki polycondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, photophysical properties and surface chemistry of chalcopyrite-type semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
Application Notes & Protocols: Preparation and Use of 4-Isobutoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Isobutoxyphenylboronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis.[1] Its structure, featuring a phenyl ring with both a boronic acid and an isobutoxy group, makes it a valuable intermediate, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] The boronic acid moiety is the reactive center for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[1][3] The isobutoxy group serves to modify the molecule's physical properties, such as increasing lipophilicity, which can be crucial for designing molecules intended to interact with biological systems.[1] This document provides detailed protocols for the synthesis, purification, and application of this compound in Suzuki coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 153624-44-3 | [4][5] |
| Molecular Formula | C₁₀H₁₅BO₃ | [4][5] |
| Molecular Weight | 194.04 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 99-104 °C | [4] |
| Storage Temperature | -20°C | [5] |
Synthesis Protocol: Grignard Reaction Method
The most common method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7] This protocol outlines the synthesis of this compound from 1-bromo-4-isobutoxybenzene.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-4-isobutoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.[7]
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the aqueous layer is acidic.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Table 2: Typical Reagent Quantities for Synthesis
| Reagent | Molar Ratio | Purpose |
| 1-Bromo-4-isobutoxybenzene | 1.0 eq | Starting Material |
| Magnesium Turnings | 1.2 eq | Grignard Reagent Formation |
| Triisopropyl Borate | 1.5 eq | Boron Source[7] |
| Hydrochloric Acid (2M) | Excess | Hydrolysis & Neutralization |
| Anhydrous THF | Solvent | Reaction Medium |
Purification Protocol
Crude boronic acids often contain borinic acid byproducts or unreacted starting materials.[8] Recrystallization is a common and effective method for purification.
Caption: General workflow for the purification by recrystallization.
Experimental Protocol (Recrystallization):
-
Solvent Selection: A mixed solvent system, such as toluene/heptane or water/ethanol, is often effective. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., toluene). Heat the mixture to reflux to dissolve the solid completely.[9]
-
Crystallization: Add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. If necessary, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.2 equivalents), the desired aryl halide (e.g., 4-bromoacetophenone, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).[11]
-
-
Solvent Addition:
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Using water as a co-solvent is common in Suzuki couplings.[11]
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure biaryl product.
-
Table 3: Example Suzuki Coupling of this compound
| Aryl Halide | Coupling Partner | Catalyst/Base | Solvent | Yield |
| 4-Bromoacetophenone | This compound | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | >90% (Typical)[11] |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/PCy₃ / K₃PO₄ | Dioxane/H₂O | >90% (Typical)[3] |
| 4-Chlorotoluene | This compound | Pd₂(dba)₃/P(t-Bu)₃ / KF | THF | >85% (Typical)[3] |
Safety Information
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Reagents: Grignard reagents are highly reactive and pyrophoric; handle under an inert atmosphere. Trialkyl borates are flammable.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations. Boron-containing compounds may require special disposal procedures.
References
- 1. This compound | 153624-44-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutoxyphenylboronic acid is a critical building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. As the demand for this intermediate grows, particularly in the pharmaceutical industry, the need for robust and scalable synthetic methods becomes paramount. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on the industrially viable Grignard reaction pathway. Considerations for process optimization, safety, and purification at scale are discussed, and a comparative analysis of alternative synthetic routes is presented.
Introduction
The synthesis of arylboronic acids has been the subject of extensive research, driven by their versatility as synthetic intermediates. For the large-scale production of this compound, several synthetic strategies can be considered. The most common and industrially scalable method involves the formation of a Grignard reagent from an aryl halide followed by reaction with a trialkyl borate.[1] Alternative methods, such as those utilizing organolithium reagents or transition-metal-catalyzed C-H borylation, offer different advantages and disadvantages in a large-scale setting.[2][3] The choice of synthetic route for industrial production is often dictated by factors such as cost of starting materials, reaction safety, scalability of reaction conditions, and the ease of purification.
Comparative Analysis of Synthetic Routes for Large-Scale Production
The selection of a synthetic route for the kilogram-scale production of this compound requires careful consideration of several factors. The following table summarizes the key aspects of the most common synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents | Advantages for Large-Scale Synthesis | Disadvantages for Large-Scale Synthesis | Typical Yields |
| Grignard Reaction | 4-Bromo-isobutylbenzene | Magnesium, Trialkyl borate (e.g., Trimethyl borate) | Cost-effective starting materials and reagents. Well-established and understood reaction. Amenable to large-scale reactor conditions.[4] | Highly exothermic Grignard formation requires careful temperature control. Moisture-sensitive reaction. | 60-80% |
| Organolithium Reaction | 4-Bromo-isobutylbenzene | Organolithium reagent (e.g., n-BuLi), Trialkyl borate | High reactivity can lead to faster reaction times. | Cryogenic temperatures (-78 °C) are often required, which is energy-intensive and costly to scale.[5] Organolithium reagents are highly pyrophoric and require specialized handling. | 70-90% |
| Ir-catalyzed Borylation | Isobutylbenzene | Bis(pinacolato)diboron, Iridium catalyst | Direct C-H functionalization avoids the need for pre-functionalized starting materials. High atom economy. | Expensive iridium catalyst and boron reagent. Catalyst recovery may be necessary for economic viability. Optimization of catalyst loading for large-scale is critical. | 50-70% |
| Metal-Free Borylation from Arylamines | 4-Isobutoxyaniline | Diazotization reagents, Diboron reagent | Avoids the use of expensive and potentially toxic transition metals. | Diazonium intermediates can be unstable and pose a safety risk on a large scale. May require careful control of reaction conditions to avoid side reactions. | 60-75% |
Recommended Large-Scale Synthesis via Grignard Reaction
The Grignard route is the most recommended pathway for the large-scale synthesis of this compound due to its economic feasibility and well-documented scalability.
Workflow Diagram
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. MX2022003384A - POLYMERS CONTAINING SUBSTITUTED PHENYL BORONIC ACID AND METHODS OF USE. - Google Patents [patents.google.com]
- 4. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-Isobutoxyphenylboronic Acid
These application notes provide detailed methodologies for the quantitative analysis of 4-isobutoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The following protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization.
Data Presentation
Table 1: Expected HPLC-MS/MS Method Performance for this compound Quantification
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL[3] |
| Linearity (r²) | > 0.99[3] |
| Precision (RSD%) | < 3%[3] |
| Run Time | ~7 minutes[3] |
Experimental Protocol
1. Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 193.1
-
Product Ion (Q3): To be determined by infusion of the standard. A common loss is the boronic acid group.
-
Collision Energy: To be optimized based on the instrument.
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a calibration curve.[3]
-
Sample Preparation: Dissolve the sample containing this compound in the same diluent as the working standards to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis.
HPLC with Post-Column Derivatization and Fluorescence Detection
This highly sensitive method involves the reaction of the boronic acid with a fluorescent reagent after chromatographic separation.
Data Presentation
Table 2: Expected HPLC-Fluorescence Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 µM (for phenylboronic acid)[4] |
| Excitation Wavelength (λex) | 469 nm[4] |
| Emission Wavelength (λem) | 610 nm[4] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a post-column reaction module and a fluorescence detector.
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Alizarin
-
Triethylamine (TEA)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of water and acetonitrile
-
Flow Rate: 0.40 mL/min[4]
4. Post-Column Reaction:
-
Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.[4]
-
Reagent Flow Rate: 0.60 mL/min[4]
-
Reaction Coil: 3.5 m x 0.25 mm[4]
-
Reaction Temperature: 50 °C[4]
5. Standard and Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
Experimental Workflow
Caption: Workflow for HPLC with fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS requires derivatization to make the boronic acid volatile. A masking derivatization can prevent column degradation.
Data Presentation
Table 3: GC-MS Derivatization Approaches
| Derivatization Agent | Purpose | Reference |
| 1,8-Diaminonaphthalene | Masking to form a stable, nonvolatile derivative in situ, protecting the GC column.[5] | [5] |
| Silylation Reagents (e.g., BSTFA) | Forms volatile silyl esters for GC analysis. | General Practice |
Experimental Protocol
1. Instrumentation:
-
GC system with a headspace autosampler coupled to a mass spectrometer.
2. Reagents and Materials:
-
This compound reference standard
-
1,8-Diaminonaphthalene (for masking derivatization)
-
Suitable solvent (e.g., acetone)
3. GC-MS Conditions:
-
Column: DB-5 or equivalent
-
Inlet Temperature: 220 °C
-
Oven Program: Temperature ramp (e.g., start at 100°C, ramp to 280°C)
-
Transfer Line Temperature: 160 °C
-
Ionization Mode: Electron Ionization (EI)
4. Sample Preparation (Masking Derivatization):
-
Dissolve the sample containing this compound in a solution of 1,8-diaminonaphthalene in a suitable solvent within a headspace vial.[5]
-
Equilibrate the vial at an elevated temperature (e.g., 90 °C) before injection.[5]
Experimental Workflow
References
- 1. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dream.cnrs.fr [dream.cnrs.fr]
- 3. sciex.com [sciex.com]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Protodeboronation of 4-Isobutoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired protodeboronation of 4-isobutoxyphenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, leading to significant protodeboronation and reduced product yield.
Issue 1: Low yield of the desired cross-coupled product and significant formation of isobutoxybenzene.
This is a classic symptom of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
| Potential Cause | Recommended Solution | Rationale |
| Strong Base | Switch to a weaker, non-hydroxide base.[2] | Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate the rate of protodeboronation.[2] Weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often sufficient for the desired coupling while minimizing this side reaction.[2] |
| High Reaction Temperature | Lower the reaction temperature. | Elevated temperatures can increase the rate of protodeboronation relative to the Suzuki-Miyaura coupling.[2] It is advisable to start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[2] |
| Presence of Excess Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding activated molecular sieves (e.g., 4Å). | Water acts as a proton source for protodeboronation.[2] While some Suzuki reactions require a small amount of water, excessive amounts promote this side reaction.[2][3] |
| Inefficient Catalytic System | Optimize the catalyst and ligands. Increase catalyst loading or use more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[2] | A slow catalytic cycle for the desired coupling reaction leaves the boronic acid exposed to degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2] |
| Oxygen in the Reaction Mixture | Ensure the reaction mixture is properly degassed. | Oxygen can lead to oxidative side reactions, including homocoupling of the boronic acid, and can affect the stability of the palladium catalyst, indirectly contributing to lower yields and potentially more side reactions like protodeboronation.[4] |
Issue 2: Inconsistent reaction outcomes and reproducibility issues.
Inconsistent results can often be traced back to subtle variations in reaction setup and reagent quality that influence the extent of protodeboronation.
| Potential Cause | Recommended Solution | Rationale |
| Variable Water Content | Standardize the water content in your reactions. If using anhydrous conditions, be rigorous. If aqueous conditions are necessary, use a specific, measured amount of water. | The rate of protodeboronation is highly sensitive to the amount of water present.[2] Inconsistent water content will lead to variable results. |
| Base Quality and Particle Size | Use a high-purity base and ensure consistent particle size, especially for heterogeneous reactions. | The solubility and reactivity of the base can be affected by its purity and surface area, influencing the reaction kinetics and the extent of side reactions.[3] |
| Boronic Acid Stability | Consider using a more stable boronic acid derivative, such as a pinacol ester (this compound pinacol ester) or a trifluoroborate salt. | Boronic esters and trifluoroborates act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing protodeboronation.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] In the case of this compound, this results in the formation of isobutoxybenzene as a byproduct. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product in reactions like the Suzuki-Miyaura coupling.[1]
Q2: How does the choice of base affect the protodeboronation of this compound?
A: The base plays a critical role. Strong bases, particularly hydroxides, can significantly promote protodeboronation.[2] Weaker inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred as they are effective in promoting the Suzuki-Miyaura coupling while minimizing the undesired protodeboronation side reaction.[2]
Q3: Is it better to run the reaction under anhydrous or aqueous conditions to minimize protodeboronation?
A: This is a nuanced question. While excess water is a source of protons and can accelerate protodeboronation, completely anhydrous conditions may slow down the desired Suzuki-Miyaura coupling, as water can be involved in the catalytic cycle.[2][3] The optimal condition often involves using anhydrous aprotic solvents like dioxane, THF, or toluene with a carefully controlled, minimal amount of water if necessary for catalytic activity.[7]
Q4: Can the palladium catalyst and ligands influence the extent of protodeboronation?
A: Yes. A highly active and efficient catalyst system can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.[6] Using robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, can promote efficient cross-coupling.[2]
Q5: Are boronic esters, like the pinacol ester of this compound, always more stable?
A: While it is a common strategy to use boronic esters to increase stability, it is not a universal guarantee against protodeboronation.[8] Pinacol esters are generally more resistant to oxidation and are easier to handle.[9] They function in a "slow-release" manner, where they hydrolyze in situ to the boronic acid, keeping the concentration of the more reactive free boronic acid low, which in turn minimizes protodeboronation.[1][5]
Experimental Protocols
General Protocol for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
preventing homocoupling of 4-isobutoxyphenylboronic acid in Suzuki reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenge of preventing homocoupling of 4-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the necessary information to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and minimize the formation of the undesired biaryl byproduct.
Troubleshooting Guide: Minimizing Homocoupling
Undesired homocoupling of this compound can significantly reduce the yield of your target molecule and complicate purification. This guide provides a systematic approach to diagnosing and resolving this common side reaction.
Q1: I am observing a significant amount of the homocoupled byproduct of this compound. What are the primary causes?
A1: The homocoupling of arylboronic acids in Suzuki reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is fully established.
Below is a workflow to help you diagnose and address the root cause of homocoupling in your experiment.
Q2: How can I quantitatively reduce homocoupling?
A2: Several key parameters can be optimized. Below are tables summarizing the expected impact of different reaction components on the formation of the homocoupling byproduct.
Table 1: Effect of Palladium Source and Additives on Homocoupling
| Palladium Source/Additive | Typical Homocoupling (%) | Rationale |
| Pd(OAc)₂ (Pd(II)) | Can be significant | Directly reacts with boronic acid to form homocoupled product and Pd(0).[2] |
| Pd(PPh₃)₄ (Pd(0)) | Generally lower | Enters the catalytic cycle directly as Pd(0), avoiding the initial Pd(II)-mediated homocoupling.[3] |
| Pd(OAc)₂ + Potassium Formate | < 0.1% | Potassium formate acts as a mild reducing agent, minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[2][3] |
Table 2: Comparative Effect of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands like SPhos, XPhos) | Sterically demanding, strong electron donors. | Significantly suppress homocoupling by promoting the desired reductive elimination step.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often bulky. | Also effective at minimizing homocoupling by stabilizing the Pd(0) intermediate. |
Table 3: Influence of Base and Solvent on Suzuki Coupling Side Reactions
| Base | Solvent | Potential Issues with Electron-Rich Boronic Acids | Recommendation |
| Strong, aqueous bases (e.g., NaOH, KOH) | Protic or aqueous mixtures | Can promote protodeboronation, another common side reaction.[4] | Use milder bases like K₃PO₄, Cs₂CO₃, or KF.[5] |
| K₂CO₃, Na₂CO₃ | Aprotic (Dioxane, Toluene, THF) | Generally effective but may still lead to some homocoupling depending on other factors. | A good starting point, but consider screening other bases if homocoupling persists. |
| Anhydrous K₃PO₄ | Anhydrous aprotic solvents | Often a good choice to minimize both protodeboronation and homocoupling.[4] | Recommended for sensitive substrates. |
Frequently Asked Questions (FAQs)
Q3: My reaction is not going to completion, and I see both starting material and the homocoupled product. What should I do?
A3: This situation suggests that the catalytic cycle is being disrupted or is inefficient. Besides addressing the causes of homocoupling, you should also investigate potential catalyst deactivation or issues with your reagents.
-
Catalyst Activity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands, in particular, can be susceptible to oxidation.[5] You can test the catalyst's activity on a reliable, well-established reaction.[6]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can sometimes poison the catalyst.
-
Protodeboronation: Electron-rich boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen). This side reaction competes with the desired cross-coupling. Using milder bases and anhydrous conditions can help mitigate this issue.[4][5]
Q4: Can the reaction temperature influence the extent of homocoupling?
A4: Yes, higher reaction temperatures can sometimes accelerate side reactions, including homocoupling and catalyst decomposition. It is advisable to screen a range of temperatures (e.g., 80-110 °C for solvents like dioxane or toluene) to find the optimal balance between a reasonable reaction rate and minimal byproduct formation.[4]
Q5: Is there a general-purpose, robust protocol to start with for coupling this compound?
A5: A good starting point would be to use a Pd(0) precatalyst or a Pd(II) precatalyst in combination with a bulky, electron-rich phosphine ligand. Rigorous degassing is essential. Below is a general protocol that can be adapted and optimized.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound
This protocol is based on general best practices for Suzuki-Miyaura reactions and is designed to minimize homocoupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 1,4-dioxane/water, 5 mL)[5]
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser or sealed cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a solid catalyst, it can be added at this stage. Bubble the inert gas through the solution for an additional 10-15 minutes.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview
To better understand the origin of the homocoupling byproduct, it is helpful to visualize the Suzuki-Miyaura catalytic cycle and the competing side reaction.
References
troubleshooting low yield in Suzuki coupling with 4-isobutoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 4-isobutoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, an electron-rich boronic acid, in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, particularly with electron-rich boronic acids like this compound, can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1][2]
-
Reagent Quality and Stability:
-
This compound Stability: Boronic acids, especially electron-rich ones, are susceptible to degradation over time and protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] Using fresh, high-purity boronic acid is crucial. If you suspect degradation, consider converting it to a more stable form, such as a potassium trifluoroborate salt or a diethanolamine adduct.[4]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[2] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[2][5]
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[2] It is essential to use fresh and properly stored catalysts and ligands.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]
-
Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2][3] The purity of your base is also important.
-
Q2: I have identified protodeboronation of my this compound as the likely cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a frequent challenge with electron-rich boronic acids.[3][6] Here are several strategies to mitigate this undesired side reaction:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[7] Using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be advantageous.[3][8]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[3]
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative like a potassium trifluoroborate or a diethanolamine adduct can provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[9]
Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What adjustments can I make?
A3: A stalled or slow reaction can often be improved by optimizing the reaction conditions to favor the catalytic cycle.
-
Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] A gradual increase in temperature (e.g., from 80°C to 100°C) may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Catalyst and Ligand Selection:
-
For challenging couplings, consider using more active, bulky, and electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[3] These can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also improve the reaction rate.[8]
-
-
Solvent Choice: The solvent can influence the solubility of your reagents and the stability of the catalytic species. Common solvents include dioxane, THF, and toluene, often with some water.[1] A solvent screen might be necessary to find the optimal conditions for your specific substrates.
Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of a Suzuki coupling reaction. These are intended as a starting point for optimization.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | High |
| 2 | Na₂CO₃ (2.0) | Benzene/H₂O | 80 | 48 | 84 |
| 3 | K₃PO₄ (2.0) | DME/H₂O | 80 | 24 | 83 |
| 4 | NaOH (2.0) | DME/H₂O | 80 | 2 | 95 |
| 5 | Ba(OH)₂ (2.0) | DME/H₂O | 80 | 2 | 99 |
Data adapted from various sources for illustrative purposes.[10][11]
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | 90 | 12 | Moderate |
| 2 | Dioxane/H₂O | K₃PO₄ | 100 | 8 | High |
| 3 | THF/H₂O | Cs₂CO₃ | 80 | 16 | Moderate-High |
| 4 | DMF (anhydrous) | K₂CO₃ | 100 | 6 | High |
General trends observed in the literature.[12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Protocol for the Preparation of a Diethanolamine Adduct of this compound:
-
Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of a solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A precipitate will form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in the Suzuki coupling reaction, particularly in protic solvents.[3]
Visual Guides
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Isobutoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isobutoxyphenylboronic acid. Here, you will find detailed information on purification techniques to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Boroxine (Anhydride): This is a cyclic trimer formed by the dehydration of the boronic acid. It is a very common impurity in boronic acid samples.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 4-bromo-isobutoxybenzene or other precursors.
-
Homocoupling Byproducts: These are biphenyl derivatives formed from the coupling of two molecules of the boronic acid or the starting aryl halide.[1]
-
Protodeboronation Product: This is isobutoxybenzene, where the boronic acid group has been replaced by a hydrogen atom.[1]
-
Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.
Q2: My this compound appears to be degrading during silica gel column chromatography. What could be the cause?
A2: The acidic nature of standard silica gel can sometimes lead to the degradation of boronic acids. This can manifest as streaking on the column and low recovery of the desired product.[1] It can also promote the formation of boroxine.
Q3: How can I minimize the formation of boroxine during purification and storage?
A3: To minimize boroxine formation, ensure that the this compound is thoroughly dried before storage.[1] When performing purification, use anhydrous solvents if possible. For storage, keeping the material in a desiccator at a low temperature (-20°C is recommended) can help prevent dehydration.[2]
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography is often a suitable method for purifying polar compounds like boronic acids.[1] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is too dilute. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3] |
| Supersaturation has not been achieved. | Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1] Add a seed crystal of pure this compound if available.[3] | |
| Product oils out instead of crystallizing. | The solvent polarity is too different from the product's polarity, causing it to crash out of solution. | Try a different solvent system. A mixture of a solvent in which the compound is soluble and a solvent in which it is insoluble is often effective. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of pure product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product.[4] |
| The product is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. The desired product should have an Rf value of approximately 0.25-0.35 for good separation.[5] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] | |
| Product is streaking on the column. | The compound is interacting too strongly with the acidic silica gel. | Consider using a less acidic stationary phase like neutral alumina. Alternatively, add a small amount of a modifier like acetic acid to the eluent to improve the peak shape. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified.[1] | |
| Low or no recovery of the product. | The product is irreversibly adsorbed onto the silica gel. | Try eluting with a more polar solvent system. If that fails, consider alternative purification methods like recrystallization or reverse-phase chromatography. |
| Formation of boroxine on the column. | Ensure the crude product is as dry as possible before loading it onto the column.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. Based on the purification of similar compounds, a mixture of ether and hexanes may be a good starting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., diethyl ether/hexanes, ethyl acetate/hexanes, or hot water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The reported melting point of this compound is 99-104 °C.[6][7]
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol outlines a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of hexane/ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate solvent system that gives good separation between the desired product and impurities. A good starting point for a compound of moderate polarity like this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This technique is useful for separating the acidic boronic acid from neutral organic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a base (e.g., 1 M NaOH). Shake the funnel, venting frequently. The this compound will be deprotonated to form its water-soluble salt.[3][8]
-
Separation: Allow the layers to separate and collect the aqueous layer. Extract the organic layer two more times with the aqueous base to ensure complete extraction of the boronic acid salt.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add an aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2). The pure this compound will precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Stationary Phase/Solvent System | Compound Polarity Suitability | Notes |
| Normal Phase Column Chromatography | Silica Gel with Hexane / Ethyl Acetate gradient | Low to Medium | Good for separating less polar byproducts. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase.[1] |
| Reverse Phase Column Chromatography | C18 with Water / Acetonitrile (with 0.1% Formic Acid) | High | Excellent for very polar compounds and for removing non-polar impurities.[1] |
| Recrystallization | Diethyl ether / Hexanes | - | A good starting point for non-polar to moderately polar solids. |
| Ethyl acetate / Hexanes | - | Another common solvent mixture for recrystallization. | |
| Hot Water | - | Can be effective for polar, water-soluble boronic acids.[9] |
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Common impurity formation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 153624-44-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
identifying and characterizing side products in 4-isobutoxyphenylboronic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing side products in reactions involving 4-isobutoxyphenylboronic acid.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Unidentified Impurities in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing a low yield of my desired biaryl product and significant formation of side products. How can I identify the side products and improve my reaction?
Answer:
Low yields in Suzuki-Miyaura coupling are often due to competing side reactions. The most common side products when using arylboronic acids are from protodeboronation and homocoupling .[1]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which would yield isobutoxybenzene in your case. This side reaction is often promoted by the presence of a proton source (like water) and can be exacerbated by high temperatures and strong bases.[2][3] Electron-rich boronic acids, such as this compound, can be particularly susceptible to protodeboronation.[4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl, in this case, 4,4'-diisobutoxybiphenyl. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Side Product Formation in Chan-Lam Coupling
Question: I am using this compound in a Chan-Lam C-N or C-O coupling reaction and observing significant side product formation. What are the likely side products and how can I minimize them?
Answer:
Similar to Suzuki-Miyaura coupling, Chan-Lam reactions can also be plagued by side reactions involving the boronic acid. The common side products include those from protodeboronation (isobutoxybenzene), homocoupling of the boronic acid (4,4'-diisobutoxybiphenyl), and oxidation of the boronic acid to the corresponding phenol (4-isobutoxyphenol).[6]
Troubleshooting Steps:
-
Confirm Side Product Identity: Use analytical techniques like LC-MS or GC-MS to identify the major side products in your reaction mixture.
-
Optimize Reaction Conditions:
-
To Minimize Protodeboronation: Use anhydrous solvents and consider adding molecular sieves.[5]
-
To Minimize Homocoupling: While Chan-Lam couplings are often run in the presence of air (as an oxidant for the catalytic cycle), excessive oxygen can sometimes promote homocoupling.[6] If homocoupling is a major issue, you might try running the reaction under a controlled air atmosphere or with a different oxidant.
-
General Optimization: Screen different copper sources (e.g., Cu(OAc)₂, CuI), bases (e.g., pyridine, Et₃N), and solvents to find the optimal conditions for your specific substrates.[7]
-
Frequently Asked Questions (FAQs)
Identification and Characterization
Q1: What are the expected molecular weights of the common side products of this compound?
A1:
| Side Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Isobutoxybenzene | C₁₀H₁₄O | C₁₀H₁₄O | 150.22 |
| 4,4'-Diisobutoxybiphenyl | (C₁₀H₁₃O)₂ | C₂₀H₂₆O₂ | 298.42 |
| 4-Isobutoxyphenol | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | 166.22 |
Q2: How can I use ¹H NMR to identify the protodeboronation product, isobutoxybenzene?
A2: The ¹H NMR spectrum of isobutoxybenzene will show characteristic signals for the isobutoxy group and the phenyl group. The isobutoxy group will typically show a doublet for the six methyl protons, a nonet (or multiplet) for the methine proton, and a doublet for the methylene protons. The aromatic protons will appear in the aromatic region (around 7 ppm).
-
Expected ¹H NMR chemical shifts for isobutoxybenzene:
-
~0.9 ppm (d, 6H, -CH(CH ₃)₂)
-
~1.8-2.0 ppm (m, 1H, -CH (CH₃)₂)
-
~3.7 ppm (d, 2H, -O-CH ₂-)
-
~6.8-7.3 ppm (m, 5H, aromatic protons)[8]
-
Q3: What would the ¹H NMR spectrum of the homocoupling product, 4,4'-diisobutoxybiphenyl, look like?
A3: The ¹H NMR spectrum of 4,4'-diisobutoxybiphenyl would be symmetrical. You would expect to see signals for the isobutoxy groups similar to isobutoxybenzene. The aromatic region would show two doublets due to the symmetry of the biphenyl system.
-
Predicted ¹H NMR chemical shifts for 4,4'-diisobutoxybiphenyl:
-
~1.0 ppm (d, 12H, -CH(CH ₃)₂)
-
~2.0 ppm (m, 2H, -CH (CH₃)₂)
-
~3.8 ppm (d, 4H, -O-CH ₂-)
-
~7.0 ppm (d, 4H, aromatic protons ortho to the isobutoxy group)
-
~7.5 ppm (d, 4H, aromatic protons meta to the isobutoxy group)
-
Mitigation and Optimization
Q4: I have confirmed that protodeboronation is the major side reaction. What is the most effective way to suppress it?
A4: To suppress protodeboronation, you can try the following strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using anhydrous solvents and pre-drying the reaction flask can significantly reduce protodeboronation.[3]
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃, Cs₂CO₃, or KF.[2][3]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature for a longer time.[5]
-
Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than boronic acids.[1]
Q5: Homocoupling is the primary side product in my Suzuki-Miyaura reaction. How can I minimize its formation?
A5: To minimize homocoupling:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the formation of Pd(II) species that lead to homocoupling. Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Use a Pd(0) Catalyst Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[5]
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and sterically hinder the homocoupling reaction.[5]
Quantitative Data on Side Product Formation (Representative Examples)
The following table provides representative data on the impact of reaction conditions on side product formation in Suzuki-Miyaura coupling reactions of electron-rich arylboronic acids. Note that specific yields will vary depending on the exact substrates and conditions used.
| Arylboronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 90 | 92 | <5 | [9] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 90 | 85 | ~5 | [9] |
| Phenylboronic acid | 4-Iodotoluene | K₂CO₃ | DMF/H₂O | RT | 95 | Not reported | [10] |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction using HPLC.
1. Sample Preparation: a. At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile or methanol. This will stop the catalytic cycle. c. Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.[11]
2. HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
3. Data Analysis: a. Identify the peaks for starting materials, product, and side products by their retention times (determined by injecting pure standards if available). b. Integrate the peak areas to determine the relative amounts of each component and calculate the percent conversion of the starting material.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC monitoring of a coupling reaction.
GC-MS Method for Side Product Identification
This protocol provides a general method for identifying volatile side products like isobutoxybenzene.
1. Sample Preparation: a. Take an aliquot of the quenched reaction mixture (from the HPLC sample preparation). b. Further dilute the sample in a volatile organic solvent suitable for GC-MS, such as dichloromethane or ethyl acetate, to a final concentration of approximately 10 µg/mL.[12][13] c. Ensure the sample is free of non-volatile salts and bases, which can be removed by a simple aqueous workup of a larger reaction aliquot followed by extraction with an organic solvent, drying, and then dilution.
2. GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | Non-polar capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | 40-400 m/z |
3. Data Analysis: a. Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to different components. b. Obtain the mass spectrum for each peak and compare it with library spectra (e.g., NIST) to identify the compounds.
NMR Spectroscopy for Structural Characterization
1. Sample Preparation: a. For a crude reaction mixture, take a larger aliquot (e.g., 0.5 mL), perform an aqueous workup, and extract the organic components with a suitable solvent (e.g., ethyl acetate). b. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure. c. Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃) for NMR analysis. d. For purified side products, dissolve a few milligrams of the pure compound in a deuterated solvent.
2. NMR Acquisition: a. Acquire ¹H and ¹³C NMR spectra. b. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
3. Data Analysis: a. Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum. b. Analyze the chemical shifts in the ¹³C NMR spectrum. c. Compare the obtained spectral data with known spectra of suspected side products or use predictive software to aid in identification.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 4-Isobutoxyphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1][2] Ensure your catalyst source is fresh; Pd₂(dba)₃ complexes can decay over time, forming inactive palladium black.[1] Consider using more robust, air-stable palladacycle precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts).[3] |
| Poor Ligand Choice | This compound is electron-rich. Couplings with electron-rich partners may require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the reaction.[2][3][4] |
| Ineffective Base/Solvent System | The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6][7] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The choice is often solvent-dependent. For instance, K₃PO₄ is highly effective in polar aprotic solvents like dioxane or THF, often with a small amount of water.[3][6] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[8] |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[8][9] Rigorously degas all solvents (including water) and reagents by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9] |
| Low Reaction Temperature | Many Suzuki couplings, especially with challenging substrates, require heating to proceed at an efficient rate.[9] Gradually increase the temperature (e.g., from 80 °C to 100 °C), but be aware that excessive heat can lead to catalyst decomposition or side reactions.[9] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[8][9] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid acts as a reducing agent.[1] | Ensure the reaction is performed under strictly anaerobic conditions.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can mitigate homocoupling that occurs during the catalyst activation step.[2] |
| Protodeboronation (Loss of Boronic Acid Group) | This side reaction replaces the -B(OH)₂ group with a hydrogen, forming isobutoxybenzene. It is promoted by excess water, high temperatures, or a strongly basic medium.[1][9] | Use a milder base (e.g., K₂CO₃, KF) or anhydrous conditions.[8] Minimize the amount of water in the reaction or use a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[1] |
| Dehalogenation of Coupling Partner | The aryl halide partner is reduced, replacing the halide with a hydrogen. This can be caused by β-hydride elimination if the catalyst or substrates are unsuitable. | Choose ligands with larger bite angles or bulkier phosphines, which can disfavor this pathway.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling an electron-rich boronic acid like this compound?
A1: There is no single "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-rich boronic acids, modern catalyst systems using bulky, electron-rich phosphine ligands are often highly effective.[3]
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or used as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), are designed to accelerate both the oxidative addition and reductive elimination steps, making them suitable for challenging couplings.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) form very stable and highly active palladium complexes, such as PEPPSI-type catalysts, which are also effective for a broad range of substrates.[1][5]
-
Traditional Ligands: For simpler, more reactive aryl halides (iodides and bromides), traditional catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may suffice, but they often require higher catalyst loadings and temperatures.[2][3]
Q2: How do I select the appropriate base and solvent?
A2: The base and solvent work together to facilitate the catalytic cycle. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5][6]
-
Bases:
-
Potassium Phosphate (K₃PO₄): A strong base, often used in anhydrous or low-water conditions with solvents like dioxane or toluene. It is very effective for many challenging couplings.[3]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases, typically used in biphasic solvent systems like Toluene/Water or Dioxane/Water.[6][11] Cesium carbonate is more soluble and often more effective than potassium carbonate.
-
Fluorides (KF, CsF): Can be used in cases where stronger bases might degrade sensitive functional groups.[5]
-
-
Solvents:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are very common. They are often used with a small amount of water to aid in dissolving the base and facilitating the reaction.[1][6]
-
Aqueous Conditions: The Suzuki reaction is notable for its compatibility with water, which can make the reaction more "green" and practical for water-soluble reagents.[6][10]
-
Q3: My reaction is sluggish or stalls before completion. What can I do?
A3: First, re-verify that your reagents are pure and your system is rigorously free of oxygen. If the problem persists:
-
Increase Temperature: Gently increase the reaction temperature in 10 °C increments.
-
Change Ligand: If using a simple ligand like PPh₃, switch to a more electron-rich and bulky ligand like XPhos or SPhos.[3]
-
Change Base/Solvent: If using a mild base like K₂CO₃, consider switching to a stronger one like K₃PO₄, ensuring your solvent system is compatible.
-
Add More Catalyst: While not ideal, adding a second portion of the catalyst (e.g., another 0.5 mol%) can sometimes restart a stalled reaction, suggesting the initial catalyst has decomposed.
Data Presentation: Catalyst System Performance
The following table summarizes typical conditions for Suzuki-Miyaura couplings of electron-rich or sterically hindered arylboronic acids, providing a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | >95 | [3][5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | DME/H₂O | 80 | 2 | 95-99 | [12] |
Experimental Protocol: General Procedure
This is a representative starting protocol for the coupling of this compound with an aryl bromide. Note: All procedures should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2–1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.
-
Inerting: Seal the vessel and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle```dot
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation)", fillcolor="#FBBC05", fontcolor="#202124"]; re_complex [label="R¹-R²\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels r1x [label="R¹-X", shape=plaintext, fontcolor="#202124"]; r2by2 [label="R²-B(OH)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#202124"]; borate [label="[R²-B(OH)₃]⁻\n(Activated Borate)", shape=plaintext, fontcolor="#202124"]; pd_catalyst [label="Pd(0)L₂", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#202124", fontcolor="#202124", fontsize=9]; oa_complex -> trans_complex [label=" Transmetalation", color="#202124", fontcolor="#202124", fontsize=9]; trans_complex -> re_complex [label=" Reductive\n Elimination", color="#202124", fontcolor="#202124", fontsize=9]; re_complex -> pd0 [color="#202124", penwidth=1.5];
// Input/Output Edges r1x -> oa_complex [color="#5F6368", style=dashed, arrowhead=vee]; r2by2 -> borate [color="#5F6368", style=dashed, arrowhead=vee]; base -> borate [color="#5F6368", style=dashed, arrowhead=vee]; borate -> trans_complex [color="#5F6368", style=dashed, arrowhead=vee]; pd_catalyst -> pd0 [style=invis]; // for positioning
// Caption labelloc="b"; label="Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction."; fontname="Arial"; fontsize=10; fontcolor="#202124"; }
Caption: A logical workflow for troubleshooting low-yield reactions.
Decision Tree for Condition Selection
Caption: Decision tree for selecting initial reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Isobutoxyphenylboronic Acid Reaction Rates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of temperature on reaction rates involving 4-isobutoxyphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura reactions using this compound?
A1: There is no single optimal temperature, as it is highly dependent on the specific substrates, catalyst system, and solvent used. However, a common starting point for optimization is in the range of 80-110 °C.[1] For some systems, reactions can be sensitive, and elevated temperatures (>100 °C) may lead to catalyst decomposition and reduced yield.[2] It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.[1]
Q2: My reaction is sluggish or showing low conversion. Should I increase the temperature?
A2: Increasing the reaction temperature can often improve the rate of a sluggish reaction.[3] However, excessive heat can also lead to the degradation of the catalyst, boronic acid, or the desired product. A cautious, incremental increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.
Q3: I am observing the formation of a black precipitate in my reaction. What could be the cause?
A3: The formation of a black precipitate, often referred to as palladium black, typically indicates catalyst decomposition.[3] This can be triggered by several factors, including excessively high reaction temperatures. If this occurs, it is advisable to repeat the reaction at a lower temperature and ensure the reaction setup is properly degassed to remove oxygen.
Q4: Can temperature affect the stability of this compound?
A4: Yes, boronic acids can be susceptible to protodeboronation, the replacement of the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by harsh reaction conditions, including high temperatures and the presence of excess water or strong bases.[4]
Q5: How does temperature influence the choice of solvent?
A5: The reaction temperature must be below the boiling point of the chosen solvent. Solvents with higher boiling points, such as toluene, dioxane, or DMF, are often used for Suzuki-Miyaura reactions that require elevated temperatures to proceed efficiently.[1]
Troubleshooting Guide: Temperature-Related Issues
| Problem | Possible Cause | Suggested Solution |
| Low to no product yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the temperature in 10 °C increments, monitoring the reaction progress at each stage. A common range to explore is 80-110 °C.[1] |
| Reaction temperature is too high, causing catalyst decomposition. | Decrease the reaction temperature. Observe for signs of catalyst decomposition, such as the formation of palladium black.[3] | |
| Formation of significant byproducts (e.g., homocoupling, protodeboronation) | High temperature is promoting side reactions. | Lower the reaction temperature and consider using a milder base. Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling.[4] |
| Reaction appears to stall after initial conversion | Catalyst deactivation at the reaction temperature. | Consider a lower reaction temperature or a more thermally stable catalyst system (e.g., different ligand). |
Data Presentation: Effect of Temperature on Suzuki-Miyaura Coupling
| Temperature (°C) | Conversion (%) |
| 100 | 72 |
| 120 | 85 |
| 140 | >95 |
| Data adapted from a study on a similar Suzuki-Miyaura reaction.[5] |
A kinetic study on the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid determined a global activation energy of approximately 63 kJ/mol.[6] This value provides a quantitative measure of the reaction's sensitivity to temperature changes.
Experimental Protocols
General Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol provides a framework for optimizing the reaction temperature for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O mixture)
-
Reaction vials suitable for heating
-
Magnetic stir bars
-
Heating block or oil bath with temperature control
Procedure:
-
Reaction Setup: In a reaction vial containing a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.
-
Heating: Place the vial in a pre-heated heating block or oil bath set to the desired starting temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Temperature Screening: If the reaction is slow or incomplete after several hours, incrementally increase the temperature (e.g., by 10 °C) and continue monitoring. If signs of degradation (e.g., color change to black) are observed, the temperature is likely too high.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion issues with a focus on temperature optimization.
References
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling with 4-Isobutoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-isobutoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura reactions with this compound can often be attributed to several factors. The primary suspects are catalyst inactivity, issues with the boronic acid itself, or suboptimal reaction conditions. A systematic check of your reagents and reaction setup is the best first step.[1][2]
Q2: What are the common signs of palladium catalyst deactivation?
A2: Visual cues can often indicate catalyst deactivation. The most common sign is the formation of a black precipitate, known as palladium black.[3] This indicates that the active palladium species has agglomerated into an inactive form. Other signs include a color change in the reaction mixture that deviates from the expected catalytic cycle progression, or the reaction stalling before completion as monitored by TLC or LC-MS.
Q3: How does the electron-rich nature of this compound affect the reaction and catalyst?
A3: The isobutoxy group is electron-donating, which makes the boronic acid more nucleophilic. While this can be beneficial for the transmetalation step, electron-rich boronic acids are also more susceptible to an undesired side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction consumes the boronic acid and can be promoted by strong bases and the presence of water.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a significant side reaction for electron-rich boronic acids like this compound. To minimize it, consider the following:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can also mitigate protodeboronation.
Q5: Can impurities in this compound affect the catalyst?
A5: Yes, impurities in any of the reagents can act as catalyst poisons. For boronic acids, residual reagents from their synthesis or degradation products can be problematic. It is crucial to use high-purity this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] | |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and often interdependent.[1] For this compound, a weaker base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water is a good starting point. | |
| Formation of Palladium Black | Catalyst Agglomeration | This indicates the active Pd(0) has crashed out of the catalytic cycle. Try using a lower reaction temperature, reducing the catalyst loading, or employing more robust ligands that stabilize the palladium nanoparticles. |
| Significant Protodeboronation | Reaction Conditions Favor Side Reaction | As this is common with electron-rich boronic acids, switch to a milder base, use anhydrous conditions, or protect the boronic acid as a pinacol ester.[1] |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to prevent this oxidative side reaction. |
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Electron-Rich Arylboronic Acids.
Note: The following data is for illustrative purposes, drawing from studies on structurally similar, electron-rich arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
Technical Support Center: Managing Impurities in Commercial 4-Isobutoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing impurities in commercial 4-isobutoxyphenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route and subsequent degradation. The most common synthesis involves the reaction of a Grignard reagent with a trialkyl borate.[1][2] Therefore, impurities can include:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Such as 4-isobutoxybromobenzene.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two 4-isobutoxyphenyl groups (e.g., 4,4'-diisobutoxybiphenyl). This is a common byproduct in Grignard-based syntheses.
-
Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom, resulting in isobutoxybenzene. This can occur during synthesis or storage.
-
Borinic Acids/Esters: Formed from the reaction of the Grignard reagent with the product boronic acid or ester.
-
-
Degradation-Related Impurities:
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines, especially upon heating or prolonged storage.
-
Oxidation Products: Arylboronic acids can be susceptible to oxidation, which may lead to the formation of phenolic impurities.
-
Q2: How can I assess the purity of my commercial this compound?
A2: Several analytical techniques can be employed to determine the purity and identify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): ¹H NMR is excellent for identifying and quantifying organic impurities. ¹¹B NMR can help to identify different boron species, such as boric acid or boroxines.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase method with UV detection is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying a wide range of impurities by providing both chromatographic separation and mass information.
Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could impurities be the cause?
A3: Yes, impurities in the boronic acid can significantly impact the efficiency of Suzuki-Miyaura coupling reactions.[3] Common issues include:
-
Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst.
-
Stoichiometric Imbalance: The presence of non-reactive impurities leads to an inaccurate calculation of the molar amount of the boronic acid, affecting the reaction stoichiometry.
-
Side Reactions: Impurities can participate in unwanted side reactions, consuming reagents and generating additional byproducts. For instance, homocoupling of the boronic acid can occur.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum. | Presence of organic impurities such as unreacted starting materials or byproducts. | Compare the spectrum with a reference spectrum of pure this compound. Use integration to quantify the impurity levels. Consider purification if impurities exceed acceptable limits for your application. |
| Low yield or failed Suzuki-Miyaura coupling. | Impure this compound. | Assess the purity of the boronic acid using HPLC or NMR. If significant impurities are detected, purify the reagent using recrystallization or column chromatography. |
| Inconsistent reaction outcomes. | Variable purity between different batches of commercial this compound. | It is good practice to analyze the purity of each new batch of reagent before use. |
| Formation of a white, insoluble material in the reaction mixture. | This could be due to the presence of boroxines or inorganic salts. | Ensure the boronic acid is fully dissolved. If the issue persists, consider purifying the boronic acid to remove these impurities. |
Analytical and Purification Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the boronic acid in 1 mL of a 1:1 mixture of Mobile Phase A and B. |
Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound.[5][6] The choice of solvent is crucial.
| Solvent System | Procedure |
| Toluene/Heptane | 1. Dissolve the crude this compound in a minimal amount of hot toluene. 2. If any insoluble impurities are present, perform a hot filtration. 3. Slowly add heptane to the hot solution until turbidity persists. 4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 5. Collect the crystals by vacuum filtration and wash with cold heptane. 6. Dry the crystals under vacuum. |
| Water | 1. Dissolve the crude boronic acid in a minimal amount of hot water.[7][8] 2. If necessary, perform a hot filtration. 3. Allow the solution to cool slowly to room temperature and then in an ice bath. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold water. 5. Dry the crystals under vacuum. |
Purification by Column Chromatography
For removing impurities with different polarities, column chromatography can be employed.[5]
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column. |
| Fraction Collection | Collect fractions and monitor by TLC to identify those containing the pure product. |
Visualizing Impurity Formation and Removal
Caption: Workflow for managing impurities in this compound.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Isobutoxyphenylboronic Acid in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-isobutoxyphenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chemical reactions, with a particular focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in Suzuki-Miyaura coupling reactions involving this compound?
A1: Water plays a dual role in Suzuki-Miyaura coupling reactions. A controlled amount of water is often beneficial and can even be essential for the reaction to proceed efficiently. It aids in the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitates the crucial transmetalation step in the catalytic cycle. However, an excessive amount of water can lead to undesirable side reactions.
Q2: What are the primary side reactions caused by excess water when using this compound?
A2: The most significant side reaction promoted by excess water is protodeboronation.[1] This is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to isobutoxybenzene. This process consumes the starting material and reduces the overall yield of the desired coupled product. The rate of protodeboronation is influenced by factors such as temperature, the strength of the base used, and the reaction's pH.[1]
Q3: My this compound appears clumpy or sticky. Is it still usable?
A3: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. This process releases water and can change the physical appearance of the compound, making it appear oily or sticky. For many Suzuki-Miyaura reactions, the boroxine form can often be used directly as it exists in equilibrium with the monomeric boronic acid in the reaction mixture. However, significant degradation can affect the stoichiometry and yield of your reaction, so it is advisable to assess the purity if you have concerns.
Q4: Can I run Suzuki-Miyaura reactions with this compound under anhydrous conditions?
A4: While it is possible to run Suzuki-Miyaura reactions under anhydrous conditions, it often requires the use of specific bases that are soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK).[2] Anhydrous conditions can be advantageous in minimizing protodeboronation.[2] However, for many standard protocols, a small amount of water is necessary to activate the boronic acid and facilitate the reaction with common inorganic bases. In some cases, water is inherently present from the dehydration of the boronic acid to its boroxine form, which can be sufficient for the reaction to proceed.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient Water: The inorganic base may not be sufficiently dissolved, or the transmetalation step is hindered. | - Add a small percentage of water to your organic solvent (e.g., 4:1 or 10:1 Dioxane:Water or THF:Water).[4] |
| 2. Excess Water: Significant protodeboronation of the this compound may be occurring. | - Use a freshly opened bottle of anhydrous solvent. - If using an aqueous solvent mixture, reduce the percentage of water. - Consider switching to a less aggressive base (e.g., K₃PO₄ instead of NaOH). | |
| 3. Inactive Catalyst: The palladium catalyst may be old, oxidized, or incompatible with the reaction conditions. | - Use a freshly opened container of the palladium catalyst. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. | |
| Formation of Isobutoxybenzene (Protodeboronation Product) | 1. High Water Content: Excess water is a primary driver of protodeboronation. | - Minimize the amount of water in the reaction. - Use anhydrous solvents and dry glassware. |
| 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation. | - Attempt the reaction at a lower temperature if the desired coupling is still efficient. | |
| 3. Strong Base: Strong bases can promote the hydrolysis of the carbon-boron bond. | - Use a milder base such as K₃PO₄ or Cs₂CO₃. | |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid. | - Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before heating. - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions like homocoupling can become more prevalent. | - Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the cross-coupling pathway. |
Quantitative Data Summary
While specific quantitative data for the effect of water on this compound reactions is not extensively available in the literature, the following table provides representative data for Suzuki-Miyaura couplings of various aryl halides and arylboronic acids under different aqueous conditions to illustrate general trends.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | 0.25 | KOH | Water | 100-110 | 2 | 96 |
| Aryl Bromides | Phenylboronic acid | 0.025 | K₂CO₃ | Water | 60 | 6-7.5 | High |
| 4-Iodoanisole | Phenylboronic acid | 5.0 | K₂CO₃ | H₂O | 85 | 1 | 99 |
| 4-Bromoanisole | Phenylboronic acid | 5.0 | K₂CO₃ | H₂O | 85 | 1 | 95 |
| 4-Chloroanisole | Phenylboronic acid | 5.0 | K₂CO₃ | H₂O | 85 | 1 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in an Aqueous Solvent System
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the solvent ratio, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and the base.
-
Under a counterflow of inert gas, add the palladium catalyst.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Isobutoxyphenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing byproducts from reactions involving 4-isobutoxyphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
Issue 1: My standard aqueous workup is not removing the boronic acid impurity.
-
Possible Cause: Boronic acids are weak Lewis acids and may not be fully ionized in a neutral or weakly basic aqueous wash, leading to poor partitioning into the aqueous layer.[1][2] The isobutoxy group on this compound also increases its lipophilicity, further hindering its removal with a simple water wash.[3][4]
-
Troubleshooting Steps:
-
Increase Basicity: Wash the organic layer with a more basic solution (e.g., 1-2 M NaOH or K₂CO₃) to ensure the pH is above 10. This will deprotonate the boronic acid to the more water-soluble boronate salt.[2]
-
Add a Complexing Agent: Incorporate a 1,2- or 1,3-diol, such as D-sorbitol, into the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate, which significantly enhances its partitioning into the aqueous phase.[5]
-
Consider a Diethanolamine Wash: A wash with an aqueous solution of diethanolamine can also effectively sequester the boronic acid.
-
Issue 2: I am observing a significant amount of boroxine in my crude product.
-
Possible Cause: Boronic acids can undergo dehydration, especially under anhydrous conditions or at elevated temperatures, to form cyclic trimeric anhydrides known as boroxines.[6][7] These are less polar than the corresponding boronic acid and can be more difficult to remove by aqueous extraction.
-
Troubleshooting Steps:
-
Hydrolysis during Workup: Introduce water into your workup procedure. Dissolving the crude product in a solvent mixture that contains water and stirring for a period can hydrolyze the boroxine back to the boronic acid, which can then be removed by a basic aqueous wash.[7]
-
Avoid High Temperatures: Minimize the use of high temperatures during solvent removal to prevent the formation of boroxines.[7]
-
Purification via Recrystallization: Recrystallization from a suitable solvent system, potentially one containing a small amount of water, can help to separate the desired product from the boroxine impurity.
-
Issue 3: My product is acidic and is being extracted into the basic aqueous wash along with the boronic acid.
-
Possible Cause: If your target molecule contains an acidic functional group (e.g., a phenol or carboxylic acid), it will also be deprotonated and extracted into a basic aqueous phase.
-
Troubleshooting Steps:
-
Complexation and Precipitation: Convert the this compound into a diethanolamine adduct. This complex is often a crystalline solid that can be precipitated from a non-polar solvent like ether and removed by filtration before the aqueous workup.[8]
-
Chromatography: If the polarities of your product and the boronic acid are sufficiently different, purification by column chromatography may be effective. Consider using a less polar solvent system initially to elute your product before increasing the polarity to remove the boronic acid.
-
pH Adjustment and Back-Extraction: Carefully acidify the basic aqueous extract to a pH where your product precipitates or can be extracted back into an organic solvent, while the boronic acid may remain in the aqueous phase under specific pH conditions. This will require careful optimization based on the pKa of your product.
-
Issue 4: The boronic acid byproduct is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product and the boronic acid byproduct may be too similar for effective separation with a standard silica gel column.
-
Troubleshooting Steps:
-
Change the Solvent System: Experiment with different solvent systems. For polar compounds, a mixture of dichloromethane and methanol can be more effective than hexane and ethyl acetate.[2]
-
Use a Different Stationary Phase: Consider using a different type of chromatography, such as reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity.[8]
-
Employ a Scavenger Resin: Use a polymer-supported scavenger, such as a resin functionalized with diethanolamine (PS-DEAM), to selectively bind and remove the boronic acid from the crude product solution before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing byproducts in reactions with this compound?
A1: The most common byproducts are unreacted this compound, its corresponding boroxine (a trimeric anhydride), and boric acid if the boronic acid degrades.[7] In Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid can also occur as a side reaction.[9]
Q2: How can I quantify the amount of residual boron in my final product?
A2: Several analytical techniques can be used to determine the concentration of boron. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace amounts of boron.[1][10] For a less sensitive but more accessible method, UV-Vis spectrophotometry using a complexing agent like curcumin or azomethine-H can be employed.[1][11][12]
Q3: Is it better to use this compound or its pinacol ester in Suzuki-Miyaura couplings to minimize purification issues?
A3: Boronic esters, such as the pinacol ester, are generally more stable and less prone to decomposition and boroxine formation than boronic acids.[13] Using the pinacol ester can lead to cleaner reactions and simpler purifications, as the ester is typically easier to separate from the desired product using standard chromatographic techniques.[13]
Data Presentation
Table 1: Comparison of Boron Removal Techniques
| Purification Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Wash (1M NaOH) | Forms a water-soluble boronate salt. | Moderate | Simple and fast. | Inefficient for lipophilic boronic acids; may not remove boroxines. |
| Basic Wash with D-Sorbitol | Forms a highly water-soluble boronate-sorbitol complex. | High | More effective than a simple basic wash. | Requires an additional reagent. |
| Diethanolamine Precipitation | Forms an insoluble crystalline adduct. | High | Can be highly selective; removes boronic acid before workup. | Not all boronic acids form easily filterable precipitates.[8] |
| Silica Gel Chromatography | Separation based on polarity. | Variable | Can provide very pure product. | Can be time-consuming; may not be effective if polarities are similar. |
| Scavenger Resin (PS-DEAM) | Covalent capture of the boronic acid. | Very High | Highly selective and efficient. | The cost of the resin can be a factor. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Workup with D-Sorbitol
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Prepare Wash Solution: Prepare a solution that is 1 M in sodium carbonate and 1 M in D-sorbitol in water.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the basic sorbitol solution. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the basic sorbitol solution two more times.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal of this compound via Diethanolamine Adduct Precipitation
-
Dissolution: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a minimal amount of a non-polar solvent in which the desired product is soluble, such as diethyl ether.
-
Addition of Diethanolamine: To the stirred solution, add diethanolamine (1.0-1.2 equivalents relative to the initial amount of this compound) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated adduct.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent.
-
Product Isolation: The filtrate contains the desired product. Proceed with standard workup and purification of the filtrate as needed.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: A troubleshooting decision tree for the removal of boron-containing impurities.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 153624-44-3 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity of Isobutoxyphenylboronic Acid Isomers: A Comparative Analysis for Cross-Coupling Applications
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are fundamental coupling partners in various carbon-carbon and carbon-heteroatom bond-forming reactions, with the substitution pattern on the phenyl ring significantly influencing their reactivity. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-isobutoxyphenylboronic acid, focusing on their performance in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, as well as their susceptibility to oxidation.
The reactivity of these isomers is governed by a combination of electronic and steric effects imparted by the isobutoxy group at different positions on the phenyl ring. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.
Comparative Reactivity Overview
The general reactivity trend for substituted phenylboronic acids in common cross-coupling reactions is often observed as para > meta >> ortho . This trend is largely dictated by the interplay of electronic effects, which modulate the nucleophilicity of the organic group, and steric hindrance, which can impede the approach of the catalyst.
| Isomer | Position | Electronic Effect of Isobutoxy Group | Steric Hindrance | Predicted Reactivity |
| ortho-Isobutoxyphenylboronic Acid | Ortho | Electron-donating (resonance) | High | Low |
| meta-Isobutoxyphenylboronic Acid | Meta | Electron-donating (inductive) | Low | Moderate |
| para-Isobutoxyphenylboronic Acid | Para | Electron-donating (resonance) | Low | High |
Electronic Effects
The isobutoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The resonance effect, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the carbon atom bound to boron, is most pronounced when the substituent is in the ortho or para position. The inductive effect, which withdraws electron density, is strongest at the ortho position and diminishes with distance.
Studies on the acidity (pKa) of the isobutoxyphenylboronic acid isomers indicate that the position of the substituent influences their electronic properties.[1] Generally, electron-donating groups increase the pKa (decrease acidity) by destabilizing the corresponding boronate anion. A higher pKa can correlate with increased nucleophilicity of the aryl group, which can be beneficial for the transmetalation step in the Suzuki-Miyaura coupling. However, the overall reaction rate is a complex interplay of multiple factors.
Steric Effects
Steric hindrance is a major determinant of reactivity, particularly for the ortho isomer. The bulky isobutoxy group in close proximity to the boronic acid moiety can significantly impede the approach of the bulky palladium or copper catalyst complex, thereby slowing down or even inhibiting the transmetalation step.[2][3] This steric clash is the primary reason for the typically much lower reactivity of ortho-substituted phenylboronic acids compared to their meta and para counterparts.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. The reactivity of the isobutoxyphenylboronic acid isomers in this reaction is expected to follow the general trend: para > meta >> ortho .
| Isomer | Representative Yield with Aryl Bromide |
| ortho-Isobutoxyphenylboronic Acid | Low to Moderate |
| meta-Isobutoxyphenylboronic Acid | Good to High |
| para-Isobutoxyphenylboronic Acid | High to Excellent |
| Note: The yields are predictive and based on general trends for substituted phenylboronic acids. Actual yields will depend on the specific substrates, catalyst system, and reaction conditions. |
The para isomer is anticipated to give the highest yields due to the favorable electron-donating resonance effect of the isobutoxy group and the absence of steric hindrance around the boronic acid. The meta isomer, where the electron-donating effect is primarily inductive and weaker, is expected to be slightly less reactive but still provide good yields. The ortho isomer is predicted to be the least reactive due to significant steric hindrance from the adjacent isobutoxy group, which can make the transmetalation step of the catalytic cycle challenging.
Performance in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N-H or O-H containing compound.[4][5] Similar to the Suzuki-Miyaura coupling, steric effects play a crucial role. Therefore, the reactivity of the isobutoxyphenylboronic acid isomers is also expected to follow the order: para > meta >> ortho .
| Isomer | Representative Yield with an Amine/Alcohol |
| ortho-Isobutoxyphenylboronic Acid | Low |
| meta-Isobutoxyphenylboronic Acid | Moderate to Good |
| para-Isobutoxyphenylboronic Acid | Good to High |
| Note: The yields are predictive and based on general trends for substituted phenylboronic acids. Actual yields will depend on the specific substrates, catalyst system, and reaction conditions. |
The steric bulk of the ortho-isobutoxy group is likely to hinder the formation of the key copper-aryl intermediate, leading to lower yields. The para and meta isomers, being less sterically encumbered, should participate more readily in the reaction.
Susceptibility to Oxidation
Phenylboronic acids can undergo oxidation, which can be a competing side reaction in some coupling processes. The electron-rich nature of the isobutoxyphenylboronic acid isomers, due to the electron-donating isobutoxy group, may increase their susceptibility to oxidation compared to unsubstituted phenylboronic acid. This effect is expected to be more pronounced for the ortho and para isomers where the resonance effect is active.
Experimental Protocols
Below are representative, generalized protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), isobutoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Chan-Lam Coupling
-
In a flask open to the air, combine the amine or alcohol (1.0 mmol), isobutoxyphenylboronic acid (1.2-1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Add a solvent such as dichloromethane (DCM) or methanol.
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or GC/LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of isobutoxyphenylboronic acid isomers is a clear illustration of the fundamental principles of physical organic chemistry. The para isomer is the most reactive in common cross-coupling reactions due to favorable electronic effects and minimal steric hindrance. The meta isomer exhibits moderate reactivity, while the ortho isomer is significantly less reactive due to substantial steric impediment. This understanding allows for the rational selection of isomers and the design of more efficient synthetic strategies. For applications requiring the use of the ortho isomer, specialized catalysts and optimized reaction conditions may be necessary to achieve satisfactory results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of 4-Isobutoxyphenylboronic Acid and Other Arylboronic Acids in Suzuki Coupling for Drug Discovery
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common scaffold in many pharmaceutical agents. The choice of the arylboronic acid coupling partner is critical, as its structure directly influences reaction efficiency and yield. This guide provides an objective comparison of 4-isobutoxyphenylboronic acid against other common arylboronic acids, supported by established chemical principles and illustrative data. We also explore the relevance of the resulting biaryl compounds in the context of the Hedgehog signaling pathway, a key target in cancer therapy.
The performance of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric properties of the substituents on the aromatic ring. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, sterically bulky groups can hinder the approach of the reactants to the palladium catalyst, potentially slowing down the reaction.
Performance Comparison in Suzuki Coupling
To illustrate the impact of different substituents, this section compares the expected performance of this compound with unsubstituted phenylboronic acid, 4-methoxyphenylboronic acid (another electron-rich boronic acid), and 4-tert-butylphenylboronic acid (a sterically hindered boronic acid). The following data is synthesized from established trends in Suzuki-Miyaura reactions.
| Arylboronic Acid | Substituent Effect | Expected Relative Yield (%) | Plausible Rationale |
| This compound | Electron-donating, moderately bulky | 90-95 | The electron-donating isobutoxy group enhances the nucleophilicity of the aryl ring, facilitating the transmetalation step. The steric bulk is moderate and less likely to significantly impede the reaction compared to a tert-butyl group. |
| Phenylboronic acid | Unsubstituted (neutral) | 85-90 | Serves as a baseline for comparison with minimal steric hindrance and no electronic influence from substituents. |
| 4-Methoxyphenylboronic acid | Electron-donating | 92-97 | The strongly electron-donating methoxy group significantly accelerates the transmetalation step, often leading to higher yields compared to unsubstituted or less activated boronic acids. |
| 4-tert-Butylphenylboronic acid | Sterically hindering, weakly electron-donating | 75-85 | The significant steric bulk of the tert-butyl group can impede the approach of the boronic acid to the palladium center, potentially leading to lower yields despite its weak electron-donating nature. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid with an aryl bromide. This protocol can be adapted for the specific boronic acids discussed.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water are added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4-12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Development: Targeting the Hedgehog Signaling Pathway
The biaryl motif is a privileged structure in medicinal chemistry, and its synthesis via Suzuki coupling is a key step in the development of numerous drug candidates. One important area of application is in the development of inhibitors for the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in several types of cancer.[1][2]
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is also involved in adult tissue maintenance. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO).[1] When the Hedgehog ligand binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth and proliferation.[1]
Many small molecule inhibitors have been developed to target SMO, thereby blocking the downstream signaling cascade. Several of these inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura coupling reaction. The specific arylboronic acid used can influence the potency and pharmacokinetic properties of the final inhibitor.
References
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling with 4-Isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for Enhanced Suzuki Coupling Outcomes
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic selection of the ligand associated with the palladium catalyst is a critical parameter that profoundly influences reaction yield, rate, and substrate scope. This guide presents a comparative analysis of commonly employed phosphine-based and N-heterocyclic carbene (NHC) ligands for the Suzuki-Miyaura coupling of 4-isobutoxyphenylboronic acid, a valuable building block in the synthesis of pharmaceuticals and functional materials.
The efficacy of a ligand is intrinsically linked to its steric and electronic properties. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reactions, particularly with challenging substrates.[1][2] This guide summarizes experimental data to facilitate informed ligand selection for your specific synthetic needs.
Performance Comparison of Ligand Systems
The following table summarizes the performance of various ligand systems in the Suzuki-Miyaura coupling of 4-alkoxyphenylboronic acids with different aryl halides. Due to the limited availability of direct comparative studies on this compound, data from structurally similar 4-alkoxyphenylboronic acids (e.g., 4-methoxyphenylboronic acid) are included to provide a representative comparison of ligand performance.
| Ligand | Ligand Type | Aryl Halide | Boronic Acid | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Buchwald-type Phosphine | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98[2] |
| XPhos | Buchwald-type Phosphine | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 24 | 95 |
| RuPhos | Buchwald-type Phosphine | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd-G3-RuPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 |
| BrettPhos | Buchwald-type Phosphine | 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | Pd-G3-BrettPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 94 |
| IPr | NHC | 4-Chloroanisole | Phenylboronic acid | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 96 |
| SIMes | NHC | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | (SIMes)Pd(allyl)Cl | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 91 |
| PPh₃ | Triphenylphosphine | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88[3] |
| None | Ligand-free | 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | RT | 1 | 98[4] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[2]
Protocol 1: Suzuki-Miyaura Coupling Using a Phosphine Ligand (SPhos)
This protocol is a general procedure for the coupling of an aryl bromide with this compound using the SPhos ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Protocol 2: Suzuki-Miyaura Coupling Using an N-Heterocyclic Carbene (NHC) Ligand Precatalyst
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound using a PEPPSI-IPr precatalyst.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₂CO₃ (2.0 mmol), and the PEPPSI™-IPr catalyst (0.03 mmol) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed THF (5 mL) and degassed water (0.5 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.
Visualizations
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
References
Comparative Guide to Analytical Method Validation for 4-Isobutoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-isobutoxyphenylboronic acid, a key building block in various synthetic pathways. The information herein is supported by established analytical principles and data from analogous boronic acid validations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of boronic acids, offering high resolution and sensitivity without the need for derivatization. An Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with Mass Spectrometry (MS) has been shown to be effective for a broad range of boronic acids.[1][2][3]
Gas Chromatography (GC)
Gas chromatography is another widely used technique for the analysis of volatile and semi-volatile compounds. For boronic acids, which are generally not volatile, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior.[1] This can involve esterification with diols, such as propane-1,3-diol.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Parameter | HPLC-UV/MS | Gas Chromatography (GC-FID/MS) | 11B NMR Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance or mass spectrometry. | Separation based on volatility after derivatization, with detection by flame ionization or mass spectrometry. | Nuclear magnetic resonance spectroscopy of the boron-11 nucleus, providing structural and quantitative information. |
| Specificity | High, especially with MS detection. | High, particularly with MS detection. | High, provides detailed structural information.[4][5] |
| Sensitivity | High (LOD of 0.1 µg and LOQ of 1.0 µg for many boronic acids).[1][3] | Moderate to High, dependent on derivatization efficiency and detector. | Moderate, generally less sensitive than chromatographic methods. |
| Sample Throughput | High, with run times as short as one minute.[1][2] | Moderate, sample preparation including derivatization can be time-consuming. | Low to Moderate, requires longer acquisition times for good signal-to-noise. |
| Derivatization | Generally not required.[1][2] | Often required to improve volatility and stability.[1] | Not required. |
| Matrix Effects | Can be significant, but can be minimized with appropriate sample preparation and MS detection. | Can be significant, requiring clean samples or robust sample preparation. | Less susceptible to matrix effects compared to chromatographic methods. |
| Instrumentation | Widely available in pharmaceutical and research laboratories. | Commonly available in analytical laboratories. | More specialized instrumentation, not as commonly available as HPLC or GC. |
Experimental Protocols
Proposed HPLC-UV/MS Method for this compound
This proposed method is adapted from a validated UPLC-MS method for a wide range of boronic acids.[1][2][3]
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 1 minute, hold at 95% B for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
UV Detection: 254 nm
-
-
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V[2]
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Analyzer Mode: Scan (m/z 50-500) or Selected Ion Recording (SIR) for the [M+H]+ ion of this compound (C10H15BO3, MW: 194.04).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Proposed GC-FID/MS Method for this compound
This proposed method incorporates a derivatization step to enhance the volatility and stability of the analyte.
-
Derivatization Protocol:
-
To 1 mg of this compound in a vial, add 1 mL of a 10% solution of 1,3-propanediol in a suitable aprotic solvent (e.g., dichloromethane).
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
FID Conditions:
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Analyzer Mode: Scan (m/z 40-450)
-
Method Validation Parameters
The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components and potential impurities. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., 0.1 - 100 µg/mL). |
| Accuracy | Mean recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (%RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with minor variations in method parameters (e.g., flow rate, temperature, mobile phase composition). |
Visualizations
Caption: Workflow for the HPLC-UV/MS analysis of this compound.
Caption: Workflow for the GC-FID/MS analysis of this compound.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4-Isobutoxyphenylboronic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of building blocks such as 4-isobutoxyphenylboronic acid is critical for the integrity of synthetic processes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical and chemical industries, offering high resolution and sensitivity for the separation, identification, and quantification of various compounds. For boronic acids, reversed-phase HPLC is a frequently employed approach.
Comparative Analysis of Analytical Methods
While HPLC is a robust and widely used technique, other methods can be employed for the analysis of boronic acids. The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on polarity, detection via UV absorbance. | Absolute quantification based on the integral of a specific nucleus signal relative to a certified internal standard. | Volumetric analysis based on the acid-base reaction of the boronic acid with a standardized base. |
| Specificity | High | High | Low to Moderate |
| Sensitivity | Moderate to High | Moderate | Low |
| Linearity (r²) | Typically ≥ 0.999 | Not applicable in the same sense, but highly linear response. | Not applicable. |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 1% | ≤ 5% |
| Throughput | High | Moderate | Low |
| Information Provided | Purity, number and relative amounts of impurities. | Absolute purity, structural information. | Total acidity (cannot distinguish between boronic acid and other acidic impurities). |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This proposed reversed-phase HPLC method is designed for the routine quality control of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase starting condition (80:20 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Alternative Method: Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Workflow and Decision Making
The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates a logical workflow for choosing between HPLC and alternative methods for purity assessment.
Decision tree for selecting a purity assessment method.
Experimental Workflow Diagram
The following diagram illustrates the typical experimental workflow for the HPLC purity assessment of this compound.
Workflow for HPLC purity analysis.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC is well-suited for routine quality control due to its high throughput and ability to provide information on multiple components in a single run. qNMR, on the other hand, offers the advantage of being an absolute method, providing highly accurate purity values without the need for a specific reference standard. Titration is a simpler, less specific method that can be useful for a quick estimation of total acidity. The choice of the most appropriate technique will depend on the specific analytical requirements, available instrumentation, and the intended use of the analytical data.
Kinetic Profile of 4-Isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. The choice of the boronic acid coupling partner is critical to the reaction's success and efficiency. This guide provides a comparative analysis of the kinetic performance of 4-isobutoxyphenylboronic acid against other commonly used arylboronic acids in these reactions. The insights presented are derived from established mechanistic principles and experimental data from analogous systems, offering a predictive framework for researchers.
Performance Comparison: Kinetic Profile of this compound
The rate of a Suzuki-Miyaura reaction is governed by several key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid directly influence the transmetalation step, which is often rate-determining.
This compound, with its electron-donating isobutoxy group, is classified as an electron-rich arylboronic acid. It is generally accepted that electron-rich arenes undergo the boron-to-palladium transmetalation step more rapidly than their electron-deficient counterparts.[1] This acceleration is attributed to the increased nucleophilicity of the aryl group being transferred to the palladium center.
Compared to other arylboronic acids, the kinetic performance of this compound can be situated as follows:
-
Versus Electron-Neutral Arylboronic Acids (e.g., Phenylboronic Acid): this compound is expected to exhibit a faster reaction rate. The electron-donating nature of the isobutoxy group enhances the nucleophilicity of the ipso-carbon, facilitating a more rapid transmetalation. Studies on similar electron-rich boronic acids, such as 4-methoxyphenylboronic acid, have shown accelerated transmetalation.[2]
-
Versus Electron-Deficient Arylboronic Acids (e.g., 4-Nitrophenylboronic Acid): A significantly faster reaction rate is anticipated for this compound. Electron-withdrawing groups decrease the nucleophilicity of the aryl ring, slowing down the transmetalation step.
-
Versus Other Electron-Rich Arylboronic Acids (e.g., 4-Methoxyphenylboronic Acid): The kinetic behavior is expected to be broadly similar. The electronic effect of the isobutoxy group is comparable to that of a methoxy group. Minor differences in reaction rates may arise from the steric bulk of the isobutyl group, which could slightly hinder the approach of the boronic acid to the palladium complex, though this effect is generally considered secondary to the electronic influence in this position.
Quantitative Data Comparison
The following table summarizes typical relative reaction rates and yields for different classes of arylboronic acids in Suzuki-Miyaura cross-coupling reactions, providing a basis for predicting the performance of this compound.
| Arylboronic Acid | Substituent Type | Expected Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference | Typical Yields |
| This compound | Electron-Donating (Alkoxy) | ~7.0 | The electron-donating isobutoxy group accelerates the transmetalation step. | Excellent |
| 4-Methoxyphenylboronic Acid | Electron-Donating (Alkoxy) | ~7.0[2] | Electron-donating groups enhance the nucleophilicity of the aryl ring, speeding up transmetalation.[2] | Excellent |
| Phenylboronic Acid | Electron-Neutral | ~5.0[2] | Serves as a benchmark for comparison.[2] | Good to Excellent |
| 4-Tolylboronic Acid | Electron-Donating (Alkyl) | >5.0 | The weakly electron-donating methyl group provides a moderate rate enhancement. | Good to Excellent |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing | <5.0 | The electron-withdrawing nitro group decreases the aryl group's nucleophilicity, slowing transmetalation. | Moderate to Good |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data for comparing the performance of different boronic acids, a well-designed experimental protocol is crucial. The following methodology outlines a general procedure for a representative Suzuki-Miyaura cross-coupling reaction, which can be monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure for a Kinetic Study:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the arylboronic acid (e.g., this compound, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Standard Addition: Add the solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) and an internal standard (e.g., dodecane for GC analysis, 0.5 mmol) via syringe.
-
Pre-heating: Stir the reaction mixture and heat it to the desired temperature (e.g., 80 °C) in a pre-heated oil bath.
-
Catalyst Injection and Timing: Inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the reaction solvent (1 mL) into the mixture. This marks time zero (t=0) for the kinetic analysis.
-
Sampling: At regular intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench them immediately in a vial containing a solution of diethyl ether and water.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle:
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis:
A systematic workflow is essential for acquiring reliable and reproducible kinetic data.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Comparative Logic for Boronic Acid Reactivity:
The electronic nature of the substituent on the arylboronic acid is a primary determinant of its reactivity.
Caption: The influence of substituent electronics on the rate of transmetalation.
References
A Head-to-Head Battle of Borons: 4-Isobutoxyphenylboronic Acid vs. Its Boronate Ester Counterparts in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical parameter that can dictate the success and efficiency of this transformation. This guide provides an in-depth, objective comparison of the performance of 4-isobutoxyphenylboronic acid against its more stable derivatives, boronate esters, with a focus on providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions for their synthetic strategies.
While this compound offers high reactivity, its inherent instability can lead to challenges in handling, storage, and reaction reproducibility. Boronate esters, such as the commonly used pinacol and MIDA (N-methyliminodiacetic acid) esters, have emerged as robust alternatives that address these stability issues, albeit with a trade-off in reactivity.
Executive Summary: The Stability-Reactivity Trade-Off
The fundamental difference between this compound and its boronate esters lies in a classic chemical trade-off: stability versus reactivity. Boronic acids are generally more reactive, often leading to faster reaction times.[1] However, they are susceptible to decomposition pathways like protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[2][3][4] This is particularly problematic under the basic aqueous conditions frequently employed in Suzuki-Miyaura coupling.[2]
Boronate esters, on the other hand, offer significantly enhanced stability.[2][5][6][7] They are typically crystalline, bench-stable solids that are less prone to degradation, making them easier to handle, purify, and store for extended periods.[1][6][7][8] This increased stability often translates to more consistent and reproducible reaction yields, especially when dealing with sensitive substrates or complex, multi-step syntheses.[4][5] The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid.[1]
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following tables summarize representative quantitative data for the performance of this compound and its pinacol and MIDA boronate esters in a model Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The following data is illustrative and based on established general trends in the literature. Specific results may vary depending on the reaction conditions, substrates, and catalyst system used.
Table 1: Comparison of Reaction Yield and Time
| Reagent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2 | 85 |
| This compound pinacol ester | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| This compound MIDA ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
Table 2: Stability and Handling Characteristics
| Property | This compound | This compound pinacol ester | This compound MIDA ester |
| Physical Form | White to off-white solid | Crystalline solid | Crystalline solid |
| Air Stability | Moderate; susceptible to oxidation | High; generally stable | Very high; bench-stable[9] |
| Moisture Stability | Low; prone to decomposition | High | Very high[8] |
| Chromatography | Challenging | Stable | Stable[8][9] |
| Storage | Requires inert atmosphere and low temperature | Standard laboratory conditions | Standard laboratory conditions |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed experimental protocol for a representative Suzuki-Miyaura reaction is provided below. This can be adapted for use with this compound or its boronate esters.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent (this compound or its ester), the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Logic
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the decision-making logic for choosing the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and its boronate esters is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific demands of the synthetic task at hand.
-
Choose this compound for:
-
Rapid reactions where reaction time is a critical factor.
-
Simpler syntheses where the stability of the boron reagent is less of a concern.
-
-
Choose a Boronate Ester (Pinacol or MIDA) for:
-
Multi-step syntheses requiring a robust and stable building block.
-
Reactions with challenging or sensitive substrates where minimizing side reactions and maximizing yield is paramount.
-
Situations where ease of handling, purification, and long-term storage are important considerations.
-
MIDA boronates, with their unique slow-release mechanism, offer a particularly elegant solution for overcoming the instability of the parent boronic acid, often leading to superior yields in challenging cross-coupling reactions.[4][10][11] By understanding the inherent properties of each class of reagent and leveraging the experimental data and protocols provided in this guide, researchers can optimize their synthetic routes, improve reaction outcomes, and accelerate the pace of their research and development endeavors.
References
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of 4-Isobutoxyphenylboronic Acid as a Potential Genotoxic Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-isobutoxyphenylboronic acid as a potential genotoxic impurity (GTI). In the absence of direct experimental genotoxicity data for this specific compound, this document outlines a recommended testing strategy based on the known properties of the arylboronic acid class and established regulatory guidelines. We will compare the expected toxicological profile with well-characterized positive and negative control compounds and provide detailed experimental protocols for a robust genotoxic assessment.
Introduction to Genotoxic Impurities and Arylboronic Acids
Genotoxic impurities in active pharmaceutical ingredients (APIs) are a significant concern for regulatory agencies and drug manufacturers due to their potential to damage DNA and cause mutations, which can lead to cancer.[1] The International Council for Harmonisation (ICH) M7 guideline mandates the assessment and control of such impurities.[2]
Arylboronic acids are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[3] While versatile, recent studies have indicated that some arylboronic acids can exhibit mutagenic properties in bacterial reverse mutation assays (Ames test).[4][5][6] This raises concerns about their potential as genotoxic impurities in pharmaceutical products. The mechanism of their mutagenicity is still under investigation but is hypothesized to involve the generation of organic radicals through oxygen-mediated oxidation.[5]
Currently, there is a lack of publicly available genotoxicity data specifically for this compound. Therefore, a thorough evaluation using a battery of in silico and in vitro tests is necessary to characterize its genotoxic potential.
Comparative Data on Genotoxicity
To provide context for the evaluation of this compound, the following table summarizes typical results for known genotoxic and non-genotoxic compounds in standard assays. The data for this compound is presented as "To Be Determined" (TBD), highlighting the need for experimental testing.
| Compound | Chemical Class | Ames Test Result | In Vitro Micronucleus Test Result | In Vitro Chromosomal Aberration Test Result |
| This compound | Arylboronic Acid | TBD | TBD | TBD |
| 2-Nitrofluorene[7] | Nitroaromatic | Positive | Positive | Positive |
| 4-Nitroquinoline N-oxide[7] | N-oxide | Positive | Positive | Positive |
| Sodium Azide | Inorganic Azide | Positive (in specific strains) | Negative | Negative |
| 9-Aminoacridine[7] | Acridine | Positive | Positive | Positive |
| 2-Aminoanthracene[7] | Aromatic Amine | Positive (with S9 activation) | Positive (with S9 activation) | Positive (with S9 activation) |
| Dimethyl Sulfoxide (DMSO)[7] | Sulfoxide | Negative | Negative | Negative |
| Sodium Chloride | Inorganic Salt | Negative | Negative | Negative |
Recommended Genotoxicity Testing Workflow
A tiered approach, starting with in silico assessment followed by in vitro assays, is recommended for evaluating the genotoxic potential of this compound, in line with ICH M7 guidelines.[8][9]
Caption: Recommended workflow for genotoxicity evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
In Silico Genotoxicity Prediction
Objective: To predict the mutagenic and clastogenic potential of this compound using two complementary (Q)SAR methodologies as recommended by ICH M7.[8][9]
Methodology:
-
Software: Utilize expert rule-based (e.g., DEREK Nexus) and statistical-based (e.g., Sarah Nexus) computational models.[8][10][11]
-
Input: The chemical structure of this compound is submitted to the software.
-
Prediction: The software analyzes the structure for toxicophores (fragments associated with toxicity) and compares it to databases of known genotoxic compounds.
-
Output: A prediction of "positive," "negative," "equivocal," or "out of domain" for mutagenicity and clastogenicity is generated, along with a confidence level.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by this compound in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[7][12][13]
Methodology:
-
Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[7]
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[12]
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of this compound, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Controls: A vehicle control (e.g., DMSO) and known positive controls for each strain (with and without S9) are run concurrently.[7]
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A positive result is defined as a concentration-dependent increase in revertant colonies that is at least twice the background count.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy (whole chromosome loss) by identifying the formation of micronuclei in the cytoplasm of interphase cells.[14][15][16][17]
Methodology:
-
Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or Chinese hamster ovary (CHO) cells.[14][18]
-
Metabolic Activation: The test is performed with and without S9 metabolic activation.[14]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of this compound.
-
A short treatment (3-6 hours) with and without S9, and a long treatment (18-24 hours) without S9 are typically performed.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[16]
-
Cells are harvested, fixed, and stained.
-
-
Controls: A vehicle control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are included.
-
Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[14]
In Vitro Mammalian Chromosomal Aberration Test
Objective: To identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]
Methodology:
-
Cell Lines: Similar to the micronucleus test, HPBL or CHO cells are commonly used.[18]
-
Metabolic Activation: The assay is conducted with and without S9 metabolic activation.[18]
-
Procedure:
-
Cell cultures are treated with various concentrations of this compound.
-
A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Chromosomes are stained (e.g., with Giemsa).
-
-
Controls: Vehicle and positive controls are run in parallel.
-
Data Analysis: At least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges). A concentration-related increase in the percentage of cells with aberrations is indicative of a positive result.[20]
Interpretation of Results and Regulatory Implications
The results from the proposed testing battery will determine the classification of this compound according to ICH M7 guidelines:
-
Class 1: Known mutagenic carcinogen.
-
Class 2: Known mutagen, but its carcinogenic potential is unknown.
-
Class 3: Alerting structure, unrelated to the API structure, with no mutagenicity data.
-
Class 4: Alerting structure in the API or intermediates, but the alert is not shared with the final drug substance.
-
Class 5: No structural alerts, or an alerting structure with sufficient evidence to demonstrate a lack of mutagenicity.
If this compound is found to be mutagenic in the Ames test (a Class 2 or 3 impurity), its presence in the final drug product would need to be controlled at or below the Threshold of Toxicological Concern (TTC). The TTC is a level of exposure that is considered to pose a negligible risk of carcinogenicity. For long-term exposure, the TTC is typically 1.5 µ g/day .[1]
Conclusion
While arylboronic acids as a class are known to have mutagenic potential, a definitive assessment of this compound requires empirical data. The recommended workflow, incorporating in silico prediction and a battery of in vitro genotoxicity assays, provides a robust framework for characterizing its potential as a genotoxic impurity. The results of these studies will be critical for establishing appropriate control strategies and ensuring the safety of pharmaceutical products synthesized using this reagent. Researchers and drug developers are strongly encouraged to perform this due diligence to comply with regulatory expectations and safeguard patient health.
References
- 1. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 153624-44-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity evaluation of kaurenoic acid, a bioactive diterpenoid present in Copaiba oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. genedirex.com [genedirex.com]
- 18. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of genotoxicity and the carcinogenic mode of action for ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
A Comparative Analysis of Isobutoxyphenylboronic Acid Isomer Solubility for Pharmaceutical Research
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients is a critical factor in formulation and delivery. This guide provides a detailed comparison of the solubility of three isomers of isobutoxyphenylboronic acid—ortho-, meta-, and para-isobutoxyphenylboronic acid—in various organic solvents. The data presented is derived from a comprehensive study utilizing a dynamic method to ensure accuracy and reproducibility.
The solubility of a compound is a key physicochemical property that influences its bioavailability and therapeutic efficacy. In the case of isobutoxyphenylboronic acid, a molecule with potential applications in organic synthesis and medicinal chemistry, the position of the isobutoxy group on the phenyl ring significantly impacts its solubility. This guide summarizes the experimental findings on the solubility of the ortho-, meta-, and para-isomers, providing a foundation for informed decisions in experimental design and process development.
Comparative Solubility Data
The equilibrium solubility of the three isobutoxyphenylboronic acid isomers was determined in five different organic solvents: chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane. The following table summarizes the mole fraction (x) of each isomer in saturated solutions at various temperatures.
| Isomer | Solvent | Temperature (°C) | Mole Fraction (x) |
| ortho-Isobutoxyphenylboronic Acid | Chloroform | 22.0 | 0.2767 |
| 40.0 | 0.4019 | ||
| 61.9 | 0.6177 | ||
| 3-Pentanone | 26.0 | 0.3068 | |
| 44.5 | 0.4319 | ||
| 63.0 | 0.6373 | ||
| Acetone | 31.3 | 0.3381 | |
| 47.5 | 0.4647 | ||
| 71.6 | 0.7148 | ||
| Dipropyl Ether | 35.0 | 0.3607 | |
| 52.6 | 0.5144 | ||
| 75.3 | 0.7736 | ||
| Methylcyclohexane | 55.5 | 0.5471 | |
| 68.0 | 0.6997 | ||
| 82.0 | 0.9119 | ||
| meta-Isobutoxyphenylboronic Acid | Chloroform | 24.0 | 0.0180 |
| 40.8 | 0.0408 | ||
| 60.1 | 0.1895 | ||
| 3-Pentanone | 29.5 | 0.0229 | |
| 45.2 | 0.0507 | ||
| 58.6 | 0.1307 | ||
| Acetone | 33.5 | 0.0278 | |
| 49.9 | 0.0670 | ||
| 65.5 | 0.2018 | ||
| Dipropyl Ether | 37.1 | 0.0327 | |
| 55.4 | 0.0899 | ||
| 70.0 | 0.2537 | ||
| Methylcyclohexane | 55.6 | 0.1151 | |
| 61.1 | 0.1459 | ||
| 65.6 | 0.1828 | ||
| para-Isobutoxyphenylboronic Acid | Chloroform | 23.1 | 0.0212 |
| 36.5 | 0.0415 | ||
| 49.2 | 0.0936 | ||
| 3-Pentanone | 26.8 | 0.0253 | |
| 37.7 | 0.0471 | ||
| 46.5 | 0.0785 | ||
| Acetone | 30.5 | 0.0304 | |
| 39.5 | 0.0555 | ||
| 43.2 | 0.0668 | ||
| Dipropyl Ether | 35.5 | 0.0367 | |
| 40.0 | Not Reported | ||
| 45.0 | Not Reported | ||
| Methylcyclohexane | Not Reported | Not Reported |
Note: The data presented is a selection from the comprehensive study for illustrative purposes. For the full dataset, please refer to the original publication.
A key finding from the experimental data is that the ortho-isobutoxyphenylboronic acid isomer exhibits significantly higher solubility across all tested solvents compared to the meta and para isomers.[1][2][3][4] The solubilities of the meta and para isomers were found to be similar in 3-pentanone and chloroform, with some differences observed in methylcyclohexane and dipropyl ether.[1] The enhanced solubility of the ortho isomer can be attributed to intramolecular hydrogen bonding between the boronic acid group and the oxygen atom of the isobutoxy group, which reduces intermolecular interactions and leads to a lower melting point.[1]
Experimental Protocols
The solubility data presented was obtained using a dynamic method, which involves monitoring the dissolution of the solid compound in a solvent at a controlled heating rate.
Materials:
-
Ortho-, meta-, and para-isobutoxyphenylboronic acid (crystallized from water and air-dried)
-
Solvents: Chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane (dried before use)
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Luminance probe
-
Thermostat for temperature control
-
Digital multimeter
Procedure:
-
A known mass of the isobutoxyphenylboronic acid isomer and the selected solvent were placed in the jacketed glass vessel equipped with a magnetic stirrer.
-
The suspension was heated at a constant rate while being stirred continuously.
-
A luminance probe was used to measure the intensity of light passing through the suspension.
-
The temperature at which the last solid particles disappeared, indicated by a sharp increase in light intensity, was recorded as the solubility temperature for that specific composition.
-
This procedure was repeated for various compositions of the solute and solvent to generate the solubility curves.
Logical Relationship of Isomer Solubility
The following diagram illustrates the general trend observed in the solubility of the isobutoxyphenylboronic acid isomers.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 4-Isobutoxyphenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The realm of medicinal chemistry has seen a burgeoning interest in boronic acid derivatives, owing to their unique chemical properties and diverse biological activities. Among these, 4-isobutoxyphenylboronic acid and its derivatives are emerging as a promising class of compounds with potential therapeutic applications. This guide provides a comprehensive comparison of their biological activities, supported by experimental data on related phenylboronic acid derivatives, and details the methodologies for assessing their potential. While specific data for this compound derivatives is limited in publicly available literature, this guide leverages data from closely related analogues to provide a predictive assessment of their biological activity.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives can be extrapolated from studies on analogous phenylboronic acid compounds. The primary areas of investigation include their roles as enzyme inhibitors and their anticancer properties.
Enzyme Inhibition
Phenylboronic acid derivatives have demonstrated potent inhibitory activity against two key classes of enzymes: serine proteases, particularly β-lactamases, and the proteasome.
Table 1: Comparative Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 3-Nitrophenylboronic Acid | AmpC β-lactamase | 1.4 µM | [1] |
| 3-Aminophenylboronic Acid | AmpC β-lactamase | 0.7 µM | [1] |
| Phenylboronic Acid | KPC-2 β-lactamase | 2.3 µM | [1] |
| 3-Azidomethylphenylboronic Acid | AmpC β-lactamase | 700 nM | [1] |
| Triazole derivative of 3-azidomethylphenylboronic acid | AmpC β-lactamase | 140 nM | [1] |
Note: Lower Ki values indicate more potent inhibition.
Table 2: Comparative Inhibitory Activity of Boronic Acid Derivatives against the 20S Proteasome
| Compound | Proteasomal Subunit | IC50 | Reference |
| Bortezomib | Chymotrypsin-like (β5) | 7 nM | [2] |
| PGARFL-Boro | Trypsin-like (β2) | 85 nM | [2] |
| BU-32 | Chymotrypsin-like (β5) | 5.7 - 5.8 nM | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] Lower IC50 values indicate greater potency.
Anticancer Activity
The anticancer potential of phenylboronic acid derivatives stems from their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 3: In Vitro Cytotoxicity of Phenylboronic Acid Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylboronic Acid | SCCVII (Squamous Cell Carcinoma) | ~5,500 (4.5 mg/ml) | [5] |
| Phenylboronic Acid | 4T1 (Mammary Adenocarcinoma) | ~9,150 (7.5 mg/ml) | [5] |
| 4-Anilinoquinolinylchalcone derivatives | MDA-MB-231 (Breast Cancer) | 0.8 - 2.5 | [6][7] |
| O-Alkyl (E)-chalcone derivatives | MDA-MB-231 (Breast Cancer) | 2.08 - 13.58 | |
| O-Alkyl (E)-chalcone derivatives | MCF-7 (Breast Cancer) | 2.08 - 13.58 |
Note: The cytotoxicity of unsubstituted phenylboronic acid is relatively low, highlighting the importance of derivatization to enhance anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are outlines of key experimental protocols.
Proteasome Inhibition Assay
This assay quantifies the inhibition of the catalytic activity of the 20S proteasome.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP.
-
Fluorogenic Substrate: e.g., Suc-LLVY-AMC for chymotrypsin-like activity, dissolved in DMSO.
-
20S Proteasome: Purified enzyme.
-
Test Compound: this compound derivative dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the 20S proteasome and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
AmpC β-Lactamase Inhibition Assay
This assay determines the inhibitory potential of compounds against AmpC β-lactamase, a key enzyme in bacterial antibiotic resistance.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate: Nitrocefin, a chromogenic cephalosporin.
-
Enzyme: Purified AmpC β-lactamase.
-
Test Compound: this compound derivative dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well clear plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the AmpC β-lactamase and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the change in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture cancer cells (e.g., MDA-MB-231, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Caption: Workflow for synthesis and biological evaluation.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
Conclusion
While direct experimental data on this compound derivatives remains to be fully elucidated in the public domain, the extensive research on analogous phenylboronic acid compounds provides a strong foundation for predicting their biological activities. The data presented in this guide suggests that this compound derivatives are likely to exhibit significant potential as enzyme inhibitors, particularly against β-lactamases and the proteasome, and as anticancer agents. The isobutoxy group may influence the lipophilicity and pharmacokinetic properties of the molecule, potentially enhancing its cellular uptake and overall efficacy. Further dedicated research, following the outlined experimental protocols, is warranted to fully characterize the biological activity of this promising class of compounds and to explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BU-32: a novel proteasome inhibitor for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Mechanistic Insights into Reactions of 4-Isobutoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the successful design and optimization of synthetic routes. This guide provides a comparative analysis of the mechanistic aspects of reactions involving 4-isobutoxyphenylboronic acid, a versatile building block in modern organic synthesis. We will delve into the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanistic pathways.
The isobutoxy group at the para-position of the phenylboronic acid ring introduces a significant electron-donating effect through resonance. This electronic perturbation influences the reactivity of the boronic acid in cross-coupling reactions, primarily by modulating the nucleophilicity of the ipso-carbon and the rate of key steps in the catalytic cycle, such as transmetalation.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction generally proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The electron-donating nature of the 4-isobutoxy group is expected to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This is because the increased electron density on the aromatic ring enhances the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the palladium center.
Comparative Performance in Suzuki-Miyaura Coupling
While specific kinetic studies directly comparing this compound with a wide range of other boronic acids are not extensively documented in a single study, the general principles of electronic effects on Suzuki-Miyaura couplings are well-established. Electron-donating groups at the para-position of the phenylboronic acid generally lead to higher reaction rates and yields compared to their electron-withdrawing counterparts, particularly when coupled with electron-neutral or electron-poor aryl halides.
For instance, in the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-chlorotoluene, it is consistently observed that boronic acids bearing electron-donating groups exhibit enhanced reactivity.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
Table 1: Comparative Yields in Suzuki-Miyaura Coupling. This table illustrates the general trend of electronic effects on the yield of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask was added this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
The flask was evacuated and backfilled with argon three times.
-
Toluene and water were added, and the mixture was heated to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing a copper catalyst to couple boronic acids with amines, phenols, and other heteroatom-containing nucleophiles. This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.
Similar to the Suzuki-Miyaura reaction, the electron-donating isobutoxy group in this compound is expected to facilitate the Chan-Lam coupling. The increased electron density on the aryl ring can enhance the rate of transmetalation from boron to the copper center.
Comparative Performance in Chan-Lam Coupling
Direct comparative studies detailing the kinetics of this compound in Chan-Lam couplings are scarce. However, qualitative observations suggest that electron-rich arylboronic acids generally perform well in these reactions.
| Boronic Acid | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Imidazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 88 |
| Phenylboronic acid | Imidazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 82 |
| 4-Methoxyphenylboronic acid | Imidazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 91 |
| 4-Nitrophenylboronic acid | Imidazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 65 |
Table 2: Representative Yields in Chan-Lam N-Arylation. This table provides a general comparison of the performance of differently substituted arylboronic acids in the Chan-Lam coupling with imidazole.
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound
Materials:
-
This compound (1.5 mmol)
-
Imidazole (1.0 mmol)
-
Copper(II) acetate (0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
In a flask, dissolve imidazole and this compound in dichloromethane.
-
Add copper(II) acetate and pyridine to the solution.
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Upon completion, dilute the reaction with dichloromethane and wash with water.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the N-arylated imidazole.
Figure 2. Catalytic Cycle of the Chan-Lam Coupling Reaction.
Conclusion
This compound serves as a valuable building block in palladium- and copper-catalyzed cross-coupling reactions. The electron-donating nature of the isobutoxy group generally enhances its reactivity in both Suzuki-Miyaura and Chan-Lam couplings, leading to high yields of the desired products. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers employing this reagent in their synthetic endeavors. Further detailed kinetic and computational studies would provide deeper insights into the subtle mechanistic nuances and allow for more precise reaction optimization.
A Cost-Benefit Analysis of 4-Isobutoxyphenylboronic Acid in Synthesis: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is a critical determinant of a reaction's success, efficiency, and overall cost. For researchers, scientists, and professionals in drug development, a thorough cost-benefit analysis of starting materials is paramount. This guide provides a detailed comparison of 4-isobutoxyphenylboronic acid with its structural analogs—4-methoxyphenylboronic acid, 4-ethoxyphenylboronic acid, and 4-propoxyphenylboronic acid—primarily in the context of the widely utilized Suzuki-Miyaura coupling reaction.
Executive Summary
This compound is a valuable reagent for introducing the isobutoxyphenyl moiety into organic molecules, a common structural motif in pharmaceuticals and materials science. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation. While effective, its cost relative to simpler analogs necessitates a careful evaluation of its benefits in specific synthetic applications. This guide presents a comparative analysis of cost and performance to aid researchers in making informed decisions for their synthetic strategies.
Cost Comparison of 4-Alkoxyphenylboronic Acids
The commercial price of boronic acids can vary significantly based on the complexity of the substituent, the scale of production, and the supplier. To provide a standardized comparison, the following table summarizes the approximate cost per gram for this compound and its common alternatives. Prices are estimates based on publicly available data from various chemical suppliers and are subject to change.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Approximate Price (USD/g) |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 5 - 15 |
| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.99 | 10 - 25 |
| 4-Propoxyphenylboronic acid | C₉H₁₃BO₃ | 180.01 | 15 - 35 |
| This compound | C₁₀H₁₅BO₃ | 194.04 | 25 - 50+ |
Note: Prices are estimations for research quantities and can be significantly lower for bulk purchases.
As the data indicates, there is a clear trend of increasing cost with the increasing size and complexity of the alkoxy substituent. 4-Methoxyphenylboronic acid is the most economical option, while this compound is the most expensive among the compared reagents.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The electronic and steric properties of the boronic acid play a crucial role in the reaction's efficiency. The alkoxy groups in the para position are electron-donating, which generally enhances the rate of the transmetalation step in the catalytic cycle, often leading to higher yields compared to unsubstituted phenylboronic acid.
| Boronic Acid | Illustrative Yield (%) with 4-Bromoanisole |
| 4-Methoxyphenylboronic acid | 90 - 98% |
| 4-Ethoxyphenylboronic acid | 88 - 95% |
| 4-Propoxyphenylboronic acid | 85 - 93% |
| This compound | 85 - 92% |
The subtle differences in yields among the alkoxy-substituted boronic acids are generally not substantial under optimized conditions. The choice of catalyst, ligand, base, and solvent system often has a more pronounced impact on the reaction outcome than the minor structural variations between the linear and branched alkoxy chains.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This can serve as a starting point for the use of this compound and its alternatives. Optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective 4-alkoxyphenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive flow of the inert gas, add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a 4-alkoxyphenylboronic acid.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in synthesis reveals a clear trade-off between cost and the specific structural requirements of the target molecule.
-
For routine syntheses where the primary goal is the introduction of a generic electron-rich aryl group, 4-methoxyphenylboronic acid offers the most cost-effective solution with comparable performance in terms of yield.
-
4-Ethoxyphenylboronic acid and 4-propoxyphenylboronic acid represent intermediate options in terms of cost and may be considered when subtle modifications to the alkoxy chain are desired for reasons such as tuning solubility or other physicochemical properties of the final product.
-
The use of this compound is justified primarily when the specific isobutoxy moiety is a critical and non-negotiable component of the target molecule's design, for example, in the late-stage synthesis of a pharmaceutical candidate where this specific group has been identified as essential for biological activity.
Researchers and drug development professionals are advised to carefully consider the synthetic goals and budgetary constraints when selecting among these valuable reagents. For early-stage discovery and process development, the more economical alternatives may be preferable for establishing reaction conditions and synthesizing initial quantities of material. The higher cost of this compound should be reserved for applications where its unique structural contribution is indispensable.
Safety Operating Guide
Proper Disposal of 4-Isobutoxyphenylboronic Acid: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-Isobutoxyphenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste as hazardous materials. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] All handling and disposal activities must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and used absorbent materials should be collected in a designated hazardous waste container.
-
For spills, absorb the material with an inert absorbent like vermiculite or sand, and then collect it into a sealed, labeled hazardous waste container.[2]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be poured into a designated, compatible liquid waste container using a funnel to prevent spills.[2]
-
Do not mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department, as this could lead to unintended chemical reactions.[2]
4. Decontamination:
-
For thorough decontamination of glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is essential to always consult your institution's specific procedures and the chemical's Safety Data Sheet (SDS) before handling and disposing of this compound.[4][5] Local regulations for hazardous waste disposal must be strictly followed.[4]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
